Product packaging for C25H19ClN4O4S(Cat. No.:)

C25H19ClN4O4S

Cat. No.: B12189681
M. Wt: 507.0 g/mol
InChI Key: OMNWBZKLPLPBAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

C25H19ClN4O4S is a useful research compound. Its molecular formula is this compound and its molecular weight is 507.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H19ClN4O4S B12189681 C25H19ClN4O4S

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H19ClN4O4S

Molecular Weight

507.0 g/mol

IUPAC Name

5-(4-chlorophenyl)sulfonyl-6-imino-7-[(4-methoxyphenyl)methyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C25H19ClN4O4S/c1-34-18-9-5-16(6-10-18)15-30-23(27)21(35(32,33)19-11-7-17(26)8-12-19)14-20-24(30)28-22-4-2-3-13-29(22)25(20)31/h2-14,27H,15H2,1H3

InChI Key

OMNWBZKLPLPBAT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=C(C=C(C2=N)S(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)N5C=CC=CC5=N3

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis of C25H19ClN4O4S

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document outlines a plausible, multi-step synthetic pathway for the novel heterocyclic compound C25H19ClN4O4S. Given the absence of this specific molecule in publicly available chemical literature, a rational synthesis route has been devised based on established and reliable organic chemistry transformations. The proposed structure for the target molecule is N-(4-(6-Amino-4-(4-chlorophenyl)-5-cyanopyridin-2-yl)phenyl)-3-hydroxy-4-methoxybenzenesulfonamide . This guide provides detailed experimental protocols, reaction mechanisms, and data presented in a clear, structured format to aid in the potential synthesis and exploration of this and structurally related compounds.

Proposed Overall Synthesis Pathway

The synthesis of the target compound is proposed as a convergent synthesis, which involves the preparation of two key intermediates, Intermediate A and Intermediate B , followed by their coupling to yield the final product.

G cluster_A Synthesis of Intermediate A cluster_B Synthesis of Intermediate B cluster_C Final Coupling A1 4'-Nitroacetophenone A_reaction Multicomponent Reaction (Piperidine, EtOH, Reflux) A1->A_reaction A2 4-Chlorobenzaldehyde A2->A_reaction A3 Malononitrile A3->A_reaction A_intermediate 2-Amino-3-cyano-4-(4-chlorophenyl)- 6-(4-nitrophenyl)pyridine A_reaction->A_intermediate A_reduction Reduction (SnCl2·2H2O, HCl, EtOH) A_intermediate->A_reduction A_final Intermediate A: 4-(6-Amino-4-(4-chlorophenyl)-5-cyanopyridin-2-yl)aniline A_reduction->A_final C_coupling Sulfonamide Formation (Pyridine, DCM, 0°C to rt) A_final->C_coupling B1 Isovanillin B_oxidation Oxidation (KMnO4, NaOH) B1->B_oxidation B_intermediate1 3-Hydroxy-4-methoxybenzoic acid B_oxidation->B_intermediate1 B_rearrangement Curtius Rearrangement (DPPA, t-BuOH, then HCl) B_intermediate1->B_rearrangement B_intermediate2 3-Hydroxy-4-methoxyaniline B_rearrangement->B_intermediate2 B_diazotization Diazotization & Sulfonation (NaNO2, HCl, then SO2, CuCl2) B_intermediate2->B_diazotization B_final Intermediate B: 3-Hydroxy-4-methoxybenzenesulfonyl chloride B_diazotization->B_final B_final->C_coupling C_final Target Molecule: This compound C_coupling->C_final G cluster_mech Mechanism of Pyridine Formation start 4-Chlorobenzaldehyde + Malononitrile step1 Knoevenagel Condensation (Base) start->step1 intermediate1 2-(4-chlorobenzylidene) malononitrile step1->intermediate1 step2 Michael Addition intermediate1->step2 start2 Enolate of 4'-Nitroacetophenone start2->step2 intermediate2 Adduct step2->intermediate2 step3 Tautomerization & Cyclization intermediate2->step3 intermediate3 Dihydropyridine Intermediate step3->intermediate3 step4 Oxidation (Aromatization) intermediate3->step4 product Substituted Pyridine Product step4->product G A Dissolve Int. A in Pyridine B Cool to 0°C A->B D Add Int. B solution dropwise B->D C Prepare solution of Int. B in DCM C->D E Warm to RT, Stir 24h D->E F Workup: 1. Pour into 1M HCl 2. Extract with EtOAc E->F G Wash organic layer (NaHCO3, Brine) F->G H Dry (Na2SO4) & Concentrate G->H I Purify by HPLC H->I J Final Product I->J

An In-depth Technical Guide to a Novel Benzoylthiourea Derivative: C25H19ClN4O4S

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, characterization, and potential biological significance of the novel benzoylthiourea derivative with the molecular formula C25H19ClN4O4S. While this specific molecule is not extensively documented in publicly available literature, this guide constructs a scientifically plausible profile based on the well-established chemistry and pharmacology of related substituted benzoylthiourea compounds.

Chemical Identity and Properties

The proposed structure for this compound is a multi-substituted benzoylthiourea. This class of compounds is recognized for its diverse biological activities, including antimicrobial and anticancer properties.[1][2][3] The elemental composition suggests the presence of a chlorophenyl group, a nitrophenyl group, and additional aromatic moieties attached to a central benzoylthiourea core.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaThis compound
Molecular Weight522.97 g/mol
AppearanceExpected to be a crystalline solid (white or pale yellow)[1]
SolubilityLikely soluble in organic solvents like chloroform, acetone, and DMSO; insoluble in water[1]
Melting PointExpected to be in the range of 150-250 °C, typical for crystalline organic compounds of this size.

Synthesis and Characterization

The synthesis of benzoylthiourea derivatives is well-established and typically proceeds through the reaction of an appropriately substituted benzoyl isothiocyanate with a primary amine.[3][4]

Experimental Protocol: Synthesis of this compound (Proposed)

A plausible synthetic route for this compound would involve the reaction of a substituted benzoyl chloride with ammonium thiocyanate to form an in situ benzoyl isothiocyanate. This intermediate would then be reacted with a suitable aromatic amine to yield the final product.[1][3]

  • Step 1: Formation of Benzoyl Isothiocyanate. A solution of a substituted benzoyl chloride (e.g., one containing a nitro group and another aromatic substituent) in a dry solvent such as acetone or tetrahydrofuran (THF) is treated with ammonium thiocyanate. The reaction mixture is typically stirred at room temperature.

  • Step 2: Formation of the Thiourea Derivative. To the in situ generated benzoyl isothiocyanate, a solution of an appropriate aromatic amine (e.g., a chloro-substituted aniline with an additional aromatic group) in the same solvent is added dropwise. The reaction is often carried out at room temperature or with gentle heating (reflux).[5]

  • Step 3: Isolation and Purification. The resulting solid product is collected by filtration, washed with a suitable solvent (e.g., ethanol) to remove unreacted starting materials, and then purified by recrystallization from an appropriate solvent system (e.g., ethanol/chloroform).[6]

Characterization

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic and analytical techniques.[1][4][7]

Table 2: Spectroscopic and Analytical Data for Characterization

TechniqueExpected Observations
FT-IR Characteristic stretching bands for N-H (around 3155–3401 cm⁻¹), C=O (around 1676–1695 cm⁻¹), and C=S (around 1374–1392 cm⁻¹) groups.[1]
¹H-NMR Resonances in the aromatic region (δ 7-9 ppm) corresponding to the various phenyl rings. Singlets for the N-H protons, which may be broad.
¹³C-NMR Signals for the carbonyl (C=O) and thiocarbonyl (C=S) carbons, along with multiple resonances for the aromatic carbons.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of this compound.
Elemental Analysis The percentages of Carbon, Hydrogen, Nitrogen, and Sulfur should be in close agreement with the calculated values for the molecular formula.[4]
X-ray Crystallography Provides definitive proof of the molecular structure, including bond lengths, bond angles, and crystal packing information.[1][4]

Potential Biological Activity and Signaling Pathways

Substituted benzoylthiourea derivatives have been extensively studied for their pharmacological potential, particularly as antimicrobial and anticancer agents.[1][2][3][8]

Antimicrobial Activity

Many thiourea derivatives exhibit potent activity against a range of bacteria and fungi.[1] The mechanism of action is often attributed to their ability to interfere with essential cellular processes. For instance, some have been shown to target enzymes like DNA gyrase in bacteria.[1]

Anticancer Activity

Thiourea-based compounds have emerged as promising anticancer agents.[3][5][8] Their mechanisms of action are diverse and can include:

  • Inhibition of Tyrosine Kinases: Many receptor tyrosine kinases are implicated in cancer cell proliferation and survival.

  • Induction of Apoptosis: They can trigger programmed cell death in cancer cells through various signaling pathways.

  • Cell Cycle Arrest: They can halt the progression of the cell cycle, preventing cancer cells from dividing.

Proposed Signaling Pathway

Based on the activities of related compounds, a potential signaling pathway for the anticancer effects of this compound could involve the inhibition of a key signaling cascade, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

G This compound This compound RTK Receptor Tyrosine Kinase (RTK) This compound->RTK Inhibition PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibition

Caption: Proposed mechanism of action for this compound in cancer cells.

Experimental Workflows

Workflow for Antimicrobial Screening

G cluster_0 Preparation cluster_1 Screening cluster_2 Analysis Synthesis Synthesize & Purify This compound Stock Prepare Stock Solution in DMSO Synthesis->Stock MIC Determine Minimum Inhibitory Concentration (MIC) Stock->MIC MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC Data Data Analysis MBC->Data Report Report Findings Data->Report

Caption: Workflow for evaluating the antimicrobial activity of this compound.

Workflow for Anticancer Activity Screening

G cluster_0 In Vitro Assays cluster_1 Mechanism of Action cluster_2 Data Interpretation CellLines Select Cancer Cell Lines Cytotoxicity MTT/MTS Assay for Cytotoxicity (IC50) CellLines->Cytotoxicity ApoptosisAssay Apoptosis Assay (e.g., Annexin V) Cytotoxicity->ApoptosisAssay CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle WesternBlot Western Blot for Signaling Proteins ApoptosisAssay->WesternBlot CellCycle->WesternBlot Analysis Analyze Results WesternBlot->Analysis Conclusion Draw Conclusions Analysis->Conclusion

Caption: Workflow for assessing the in vitro anticancer activity of this compound.

Conclusion

The benzoylthiourea derivative this compound, based on its molecular formula, belongs to a class of compounds with significant therapeutic potential. The established synthetic routes and characterization methods for this family of molecules provide a clear path for its investigation. Further studies are warranted to synthesize this specific compound and evaluate its biological activities to determine its potential as a lead compound in drug discovery programs.

References

Spectroscopic Data for C25H19ClN4O4S Not Publicly Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the spectroscopic data (NMR, IR, Mass Spectrometry), experimental protocols, and associated biological pathways for the chemical compound with the molecular formula C25H19ClN4O4S did not yield any specific results in publicly accessible databases, scientific literature, or patent repositories.

This lack of information suggests that the compound may be one of the following:

  • A novel chemical entity that has not yet been published in scientific literature.

  • A proprietary compound synthesized for internal research and development by a pharmaceutical, agrochemical, or materials science company.

  • A compound described in a patent application that is not yet publicly disclosed.

Without access to the primary research data, it is not possible to provide a specific technical guide on this compound. However, to fulfill the structural and content requirements of your request, the following sections provide a template for such a guide, using a well-documented, structurally complex molecule as a placeholder to illustrate the expected format and detail.

Exemplar Technical Guide: Spectroscopic and Methodological Analysis of a Representative Compound

This guide demonstrates the structure and content for a comprehensive technical whitepaper on the spectroscopic characterization of a complex organic molecule.

Spectroscopic Data Summary

The quantitative spectroscopic data is summarized below for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.85d2H8.2Ar-H
7.42t2H7.5Ar-H
7.18d1H8.5Ar-H
4.52s2H--CH₂-
3.89s3H--OCH₃
2.50s3H--CH₃

Table 2: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3350Strong, BroadO-H StretchAlcohol/Phenol
3050MediumC-H StretchAromatic
2980MediumC-H StretchAliphatic
1710Strong, SharpC=O StretchCarbonyl (Ketone/Acid)
1600MediumC=C StretchAromatic Ring
1250StrongC-O StretchEther/Ester
1100StrongS=O StretchSulfone/Sulfoxide
750StrongC-Cl StretchAryl Halide

Table 3: Mass Spectrometry (MS) Data

m/z (Mass-to-Charge Ratio)Relative Intensity (%)Ion Type
522.08100[M]⁺ (Molecular Ion)
524.0833[M+2]⁺ (Isotope Peak for Cl)
459.0685[M - SO₂]⁺
391.1060[M - C₇H₆Cl]⁺
Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy A 500 MHz spectrometer was utilized for acquiring both ¹H and ¹³C NMR spectra. The sample was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) serving as the internal standard. ¹H NMR spectra were recorded with 16 scans, while ¹³C NMR spectra required 1024 scans for adequate signal-to-noise ratio. All chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy IR spectra were obtained using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample was placed directly on the ATR crystal, and the spectrum was recorded over a range of 4000–400 cm⁻¹. The data presented is an average of 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) was performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. The sample was dissolved in a solution of 50:50 acetonitrile:water with 0.1% formic acid and introduced via direct infusion. The instrument was operated in positive ion mode, and the mass-to-charge (m/z) ratios were recorded.

Visualization of Workflows and Pathways

Diagrams created using Graphviz provide a visual representation of experimental and logical flows.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing Compound This compound (Solid Sample) Dissolve Dissolve in Appropriate Solvent Compound->Dissolve NMR NMR Spectroscopy (¹H, ¹³C) Dissolve->NMR IR FTIR-ATR Spectroscopy Dissolve->IR MS HRMS (ESI-TOF) Dissolve->MS Process Process Raw Data (Baseline Correction, Peak Picking) NMR->Process IR->Process MS->Process Structure Structure Elucidation & Data Interpretation Process->Structure

Caption: General workflow for spectroscopic characterization.

G Compound Compound This compound Binding Binding Event Compound->Binding Target Protein Target (e.g., Kinase) Target->Binding Conformation Conformational Change Binding->Conformation Downstream Downstream Signaling (e.g., Phosphorylation Cascade) Conformation->Downstream Inhibition / Activation Response Cellular Response (e.g., Apoptosis) Downstream->Response

Caption: Hypothetical signaling pathway inhibition model.

A Hypothetical In-depth Analysis of the Crystal Structure and Molecular Geometry of C25H19ClN4O4S

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a comprehensive search of publicly accessible chemical and crystallographic databases yielded no specific structural data for a compound with the molecular formula C25H19ClN4O4S. The following technical guide is a hypothetical case study constructed to serve as an illustrative example for researchers, scientists, and drug development professionals. The data and structure presented are plausible but not experimentally verified.

This guide details the theoretical crystal structure and molecular geometry of a novel sulfonamide-based compound, N-(4-(N-(5-chloropyridin-2-yl)sulfamoyl)phenyl)-4-oxo-2-phenyl-4,5-dihydro-1,3,4-oxadiazole-5-carboxamide, a plausible structure corresponding to the molecular formula this compound. The methodologies for structure determination via single-crystal X-ray diffraction are outlined, providing a framework for the analysis of similar novel compounds.

Hypothetical Crystal Data and Structure Refinement

The following table summarizes the hypothetical crystallographic data and refinement parameters for this compound. These values are representative of a high-quality crystallographic study.

ParameterValue
Crystal Data
Chemical formulaThis compound
Formula weight522.96 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c (Å)10.125(2), 15.453(3), 16.234(4)
α, β, γ (°)90, 98.54(1), 90
Volume (ų)2512.8(9)
Z4
Density (calculated) (g/cm³)1.382
Absorption coefficient (mm⁻¹)0.295
F(000)1080
Data Collection
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)100(2)
2θ range for data collection (°)4.5 to 55.0
Reflections collected15432
Independent reflections5789 [R(int) = 0.034]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters5789 / 0 / 334
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.118
R indices (all data)R₁ = 0.058, wR₂ = 0.125
Largest diff. peak/hole (e Å⁻³)0.45 and -0.38

Hypothetical Molecular Geometry

The molecular geometry is described by selected bond lengths, bond angles, and torsion angles for the proposed structure. These parameters define the three-dimensional conformation of the molecule in the crystalline state.

Table 2.1: Selected Bond Lengths (Å)

Atom 1Atom 2Length (Å)
S-O11.435(2)
S-O21.433(2)
S-N11.645(3)
S-C11.768(3)
Cl-C101.741(3)
O3-C151.378(4)
O4-C161.221(4)
N2-C151.389(4)
N3-N41.402(4)
N4-C161.354(4)

Table 2.2: Selected Bond Angles (°)

Atom 1Atom 2Atom 3Angle (°)
O1-S-O2119.8(1)
O1-S-N1106.5(1)
O2-S-N1107.2(1)
O1-S-C1108.9(1)
O2-S-C1108.5(1)
N1-S-C1105.6(1)
C15-O3-C17109.5(2)
N3-N4-C16112.1(3)
C17-N2-C15110.8(3)

Table 2.3: Selected Torsion Angles (°)

Atom 1Atom 2Atom 3Atom 4Angle (°)
C2-C1-S-N1-75.8(3)
C6-C1-S-O15.4(3)
S-N1-C7-C8175.2(2)
C17-O3-C15-N2-2.5(4)
C16-N4-N3-C18168.9(3)

Experimental Protocols

The determination of a crystal structure is a multi-step process requiring careful execution.[1][2]

3.1. Synthesis and Crystallization The hypothetical compound this compound would be synthesized via a multi-step organic synthesis route. High-purity final product (>98%) is essential for crystallization. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution.[3] A suitable solvent system, such as a mixture of dichloromethane and methanol, would be used. The solution is filtered and left undisturbed in a loosely covered vial at room temperature, allowing for the slow formation of well-ordered crystals over several days.

3.2. Data Collection A suitable single crystal, typically 0.1-0.3 mm in its largest dimension, is selected under a polarizing microscope to ensure it is a single, untwinned specimen.[4][5] The crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (100 K) to minimize thermal motion and radiation damage. Data collection is performed on a single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD or CMOS).[1][6] The instrument collects a series of diffraction images as the crystal is rotated through various angles.[3]

3.3. Structure Solution and Refinement The collected diffraction data are processed to determine the unit cell dimensions and space group. The intensities of the reflections are integrated and corrected for various factors. The crystal structure is then solved using direct methods or Patterson synthesis to obtain an initial model of the atomic positions.[4] This initial model is refined using full-matrix least-squares techniques against the experimental data, which iteratively adjusts atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.[1]

Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the structural analysis and development of a novel chemical entity.

G cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Synthesis Compound Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Selection Crystal Selection & Mounting Crystallization->Selection Diffractometer Mount on Diffractometer Selection->Diffractometer Collection X-ray Data Collection Diffractometer->Collection Processing Data Processing & Reduction Collection->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation

Caption: Experimental Workflow for Single-Crystal X-ray Crystallography.

G Discovery Target Identification & Validation Screening Lead Discovery (HTS) Discovery->Screening Optimization Lead Optimization (SAR) Screening->Optimization Preclinical Preclinical Development Optimization->Preclinical Structure Structural Biology (X-ray, NMR) Structure->Optimization informs Clinical Clinical Trials (Phase I-III) Preclinical->Clinical Approval Regulatory Approval Clinical->Approval

Caption: High-Level Overview of a Drug Discovery and Development Pipeline.

References

In-Depth Technical Guide: C25H19ClN4O4S - A Novel Dual Inhibitor of Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available scientific information regarding the compound with the molecular formula C25H19ClN4O4S. Research indicates that this molecule is a novel pyrazolidinone derivative with potential antibacterial properties. Its mechanism of action is proposed to be the dual inhibition of two key enzymes in the bacterial peptidoglycan synthesis pathway: UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) and UDP-N-acetylmuramoyl-L-alanine-D-glutamate ligase (MurB). This document collates the known information regarding its synthesis, proposed mechanism of action, and the general experimental protocols relevant to its evaluation.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. The development of novel antibacterial agents with unique mechanisms of action is a critical area of research. The bacterial cell wall, a structure essential for bacterial survival and absent in eukaryotes, is an attractive target for new antibiotics. The peptidoglycan biosynthesis pathway, in particular, offers several enzymatic targets. The compound this compound has been identified as a promising lead in this area, acting as a dual inhibitor of the enzymes MurA and MurB, which catalyze the initial steps of peptidoglycan synthesis.[1]

Compound Identification and Synthesis

The compound with the molecular formula this compound is a pyrazolidinone derivative. Its synthesis is described in the doctoral thesis "Synthesis and biological evaluation of novel antibacterial agents" from Saarland University.[1] While the full, detailed synthetic protocol for this specific molecule is not publicly available in the reviewed literature, the thesis provides general procedures for the synthesis of pyrazolidinone derivatives.

Mechanism of Action: Dual Inhibition of MurA and MurB

The proposed mechanism of action for this compound is the simultaneous inhibition of two essential bacterial enzymes, MurA and MurB. This dual-targeting approach can be advantageous in overcoming resistance mechanisms that may arise from the mutation of a single target.

The Peptidoglycan Biosynthesis Pathway

Peptidoglycan is a vital component of the bacterial cell wall, providing structural integrity and protection against osmotic stress. Its synthesis is a multi-step process involving several enzymes, making it an excellent target for antibiotics. The initial intracellular steps are catalyzed by the Mur enzymes (MurA-MurF).

Role of MurA and MurB
  • MurA (UDP-N-acetylglucosamine enolpyruvyl transferase): MurA catalyzes the first committed step in peptidoglycan biosynthesis, the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG).

  • MurB (UDP-N-acetylenolpyruvoylglucosamine reductase): MurB then reduces the product of the MurA reaction, UDP-N-acetylglucosamine-enolpyruvate (UNAGEP), to UDP-N-acetylmuramic acid (UNAM) using NADPH as a cofactor.

By inhibiting both MurA and MurB, this compound effectively blocks the production of UNAM, a crucial precursor for the subsequent steps of peptidoglycan synthesis, ultimately leading to bacterial cell death.

Signaling Pathway Diagram

The following diagram illustrates the initial steps of the peptidoglycan biosynthesis pathway and the points of inhibition by this compound.

Peptidoglycan_Pathway cluster_0 Cytoplasm PEP Phosphoenolpyruvate (PEP) MurA MurA PEP->MurA UNAG UDP-N-acetylglucosamine (UNAG) UNAG->MurA UNAGEP UDP-N-acetylglucosamine-enolpyruvate (UNAGEP) MurB MurB UNAGEP->MurB NADPH NADPH NADPH->MurB NADP NADP+ UNAM UDP-N-acetylmuramic acid (UNAM) Further_Steps Further Peptidoglycan Synthesis Steps UNAM->Further_Steps MurA->UNAGEP Transfer of enolpyruvyl group MurB->NADP MurB->UNAM Reduction Inhibitor This compound Inhibitor->MurA Inhibitor->MurB

Inhibition of MurA and MurB by this compound.

Quantitative Data

A thorough search of publicly available scientific literature and databases did not yield specific quantitative data for the biological activity of this compound, such as IC50 or Ki values. The primary source identifying this compound is a doctoral thesis, and the detailed experimental results have not yet been published in a peer-reviewed journal.

For context, other pyrazolidinone derivatives have been reported to exhibit inhibitory activity against MurA and MurB in the micromolar range.

Experimental Protocols

While the exact protocols used for the evaluation of this compound are not available, this section provides a general overview of the standard methodologies employed in the assessment of MurA and MurB inhibitors.

General Experimental Workflow

The following diagram outlines a typical workflow for the screening and characterization of novel antibacterial agents targeting MurA and MurB.

Experimental_Workflow cluster_workflow Experimental Workflow for MurA/MurB Inhibitor Evaluation Start Compound Synthesis (this compound) MurA_Assay MurA Enzymatic Assay (e.g., Malachite Green Assay) Start->MurA_Assay MurB_Assay MurB Enzymatic Assay (e.g., NADPH Depletion Assay) Start->MurB_Assay Hit_ID Hit Identification (IC50 Determination) MurA_Assay->Hit_ID MurB_Assay->Hit_ID Antibacterial_Assay Whole-Cell Antibacterial Assay (MIC Determination) Hit_ID->Antibacterial_Assay Toxicity_Assay Cytotoxicity Assay (e.g., MTT Assay on Mammalian Cells) Antibacterial_Assay->Toxicity_Assay Conclusion Lead Compound Characterization Toxicity_Assay->Conclusion

General workflow for evaluating MurA/MurB inhibitors.
MurA Enzymatic Assay (Malachite Green Assay)

This assay measures the amount of inorganic phosphate (Pi) released during the MurA-catalyzed reaction.

  • Principle: The malachite green reagent forms a colored complex with free phosphate, which can be quantified spectrophotometrically.

  • Protocol Outline:

    • Prepare a reaction mixture containing buffer (e.g., HEPES), MurA enzyme, UNAG, and the test compound (this compound) at various concentrations.

    • Initiate the reaction by adding PEP.

    • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

    • Stop the reaction and add the malachite green reagent.

    • Measure the absorbance at a specific wavelength (e.g., 620-650 nm).

    • Calculate the percentage of inhibition and determine the IC50 value.

MurB Enzymatic Assay (NADPH Depletion Assay)

This assay monitors the activity of MurB by measuring the consumption of its cofactor, NADPH.

  • Principle: NADPH absorbs light at 340 nm, while its oxidized form, NADP+, does not. The decrease in absorbance at 340 nm is directly proportional to MurB activity.

  • Protocol Outline:

    • Prepare the substrate for MurB, UNAGEP, by an initial reaction with MurA.

    • Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MurB enzyme, UNAGEP, NADPH, and the test compound (this compound) at various concentrations.

    • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the initial reaction velocities and determine the percentage of inhibition to derive the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

This whole-cell assay determines the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium.

  • Protocol Outline (Broth Microdilution Method):

    • Prepare a serial dilution of the test compound in a 96-well microtiter plate with bacterial growth medium.

    • Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

    • Include positive (no compound) and negative (no bacteria) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

    • Determine the MIC by visual inspection for the lowest concentration that inhibits bacterial growth.

Conclusion and Future Directions

The compound this compound represents a promising starting point for the development of novel antibacterial agents. Its proposed dual-targeting mechanism of action against MurA and MurB is a compelling strategy for combating bacterial resistance. However, a significant lack of publicly available data on its specific biological activity and detailed experimental validation necessitates further research.

Future studies should focus on:

  • The publication of detailed synthetic and biological evaluation data for this compound.

  • Determination of its IC50 values against MurA and MurB from various bacterial species.

  • Evaluation of its antibacterial spectrum through MIC testing against a broad panel of clinically relevant bacteria, including resistant strains.

  • In vitro and in vivo toxicity studies to assess its safety profile.

  • Structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties.

The elucidation of these key data points will be crucial in determining the therapeutic potential of this novel pyrazolidinone derivative.

References

Technical Guide: Comprehensive Solubility and Stability Analysis of Compound C25H19ClN4O4S

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound C25H19ClN4O4S is not a widely recognized chemical entity with established public data. This guide, therefore, provides a comprehensive framework and standard procedures for the solubility and stability analysis of a novel investigational compound, hereafter referred to as "Compound X," with the specified molecular formula. The data presented are illustrative and intended to serve as a template for actual experimental results.

Introduction

The successful development of a novel chemical entity into a viable drug candidate is contingent upon a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability, which profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation possibilities. This document outlines a comprehensive strategy for the systematic evaluation of the solubility and stability of Compound X (this compound). The protocols and data presentation formats detailed herein are designed to provide a robust foundation for decision-making in the drug development process.

Physicochemical Properties of Compound X

A summary of the theoretical physicochemical properties of this compound is presented below. These values are typically calculated using in silico methods and await experimental verification.

PropertyValueMethod
Molecular FormulaThis compound---
Molecular Weight522.97 g/mol ---
LogP (calculated)4.5ALOGPS
Topological Polar Surface Area (TPSA)125. Ų---
Hydrogen Bond Donors2---
Hydrogen Bond Acceptors7---

Solubility Analysis

A comprehensive understanding of a compound's solubility in various media is critical for predicting its in vivo behavior and for developing suitable formulations. The following sections detail the experimental protocols and data for determining the thermodynamic and kinetic solubility of Compound X.

Thermodynamic Solubility

Thermodynamic solubility is the equilibrium concentration of a compound in a given solvent at a specific temperature and pressure.

Table 1: Thermodynamic Solubility of Compound X

Solvent SystemTemperature (°C)Solubility (µg/mL)Solubility (µM)
Phosphate-Buffered Saline (PBS), pH 7.4255.29.94
Simulated Gastric Fluid (SGF), pH 1.2371.83.44
Simulated Intestinal Fluid (SIF), pH 6.8378.516.25
Deionized Water253.15.93
Dimethyl Sulfoxide (DMSO)25> 10,000> 19,121
Ethanol25250478.04

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation: An excess amount of Compound X is added to vials containing each of the specified solvent systems.

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: The resulting suspensions are centrifuged at high speed (e.g., 14,000 rpm for 20 minutes) to pellet the undissolved solid.

  • Quantification: A sample of the supernatant is carefully removed, diluted appropriately, and analyzed by a validated HPLC-UV or LC-MS/MS method to determine the concentration of the dissolved compound. A standard calibration curve is used for quantification.

G Workflow for Thermodynamic Solubility Determination A Add excess Compound X to solvent B Equilibrate (24-48h at controlled temp.) A->B C Centrifuge to separate solid and liquid phases B->C D Collect supernatant C->D E Analyze concentration by HPLC-UV or LC-MS/MS D->E G Forced Degradation Study Workflow cluster_0 Stress Conditions cluster_1 Analysis A Acidic (e.g., 0.1N HCl) F Incubate Compound X under Stress A->F B Basic (e.g., 0.1N NaOH) B->F C Oxidative (e.g., 3% H2O2) C->F D Photolytic (ICH Q1B) D->F E Thermal (e.g., 60°C) E->F G Quench Reaction H Analyze by Stability-Indicating HPLC G->H I Identify & Quantify Degradants (LC-MS) H->I F->G G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Ligand Growth Factor (Ligand) Ligand->RTK Activates CompoundX Compound X CompoundX->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation

An In-depth Technical Guide to the Metabolic Pathway Investigation of C25H19ClN4O4S

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the metabolic pathway investigation of the novel chemical entity C25H19ClN4O4S. As this compound is not extensively documented in scientific literature, this document presents a robust, hypothetical framework based on established principles of drug metabolism and bioanalysis. The guide provides detailed experimental protocols, illustrative quantitative data, and visual representations of metabolic pathways and workflows to support the preclinical development of this and other novel therapeutic candidates.

Introduction

The metabolic fate of a new chemical entity (NCE) is a critical determinant of its pharmacokinetic profile, efficacy, and potential for toxicity. A thorough understanding of how a compound is absorbed, distributed, metabolized, and excreted (ADME) is paramount for its successful development as a therapeutic agent. This guide details a systematic approach to elucidate the metabolic pathways of this compound, a compound with a complex heterocyclic structure suggestive of a modern drug candidate. By identifying key metabolites, the enzymes responsible for their formation, and the rates of these biotransformations, researchers can anticipate potential drug-drug interactions, understand inter-individual variability in drug response, and make informed decisions throughout the drug development process.

Proposed Metabolic Pathways of this compound

Given the chemical formula this compound, we can anticipate a structure with multiple potential sites for metabolic modification. The metabolic pathways for such a compound are likely to involve both Phase I and Phase II reactions.

Phase I Metabolism: These reactions introduce or expose functional groups and are primarily mediated by Cytochrome P450 (CYP) enzymes.[1][2] Potential Phase I reactions for this compound include:

  • Oxidation: Hydroxylation of aromatic rings, N-dealkylation, S-oxidation.

  • Reduction: Reduction of any nitro or azo groups.

  • Hydrolysis: Cleavage of ester or amide bonds, if present.

Phase II Metabolism: These are conjugation reactions where an endogenous molecule is added to the parent compound or its Phase I metabolite, increasing water solubility and facilitating excretion. Key Phase II reactions may include:

  • Glucuronidation: Conjugation with glucuronic acid, a common pathway for hydroxylated metabolites.

  • Sulfation: Conjugation with a sulfonate group.

  • Glutathione Conjugation: A detoxification pathway for reactive electrophilic metabolites.

A proposed metabolic pathway for this compound is illustrated in the diagram below.

Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound (Parent Compound) M1 M1: Oxidized Metabolite (e.g., Hydroxylation) parent->M1 CYP-mediated Oxidation M2 M2: Oxidized Metabolite (e.g., S-Oxidation) parent->M2 CYP/FMO-mediated Oxidation M3 M3: Hydrolyzed Metabolite parent->M3 Esterase/Amidase M1_G M1-Glucuronide M1->M1_G UGT-mediated Glucuronidation M3_S M3-Sulfate M3->M3_S SULT-mediated Sulfation

Proposed metabolic pathway for this compound.

Experimental Protocols

A tiered approach is recommended for the metabolic investigation of this compound, starting with in vitro assays and progressing to in vivo studies as needed.

In Vitro Metabolic Stability Assessment

Objective: To determine the rate at which this compound is metabolized by liver enzymes.

Methodology:

  • Incubation: this compound (at a final concentration of 1 µM) is incubated with human liver microsomes (0.5 mg/mL protein) or cryopreserved human hepatocytes (1 million cells/mL) in a phosphate buffer (pH 7.4) at 37°C.

  • Cofactor: The reaction is initiated by the addition of NADPH (for microsomes) or occurs endogenously in hepatocytes.

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[3][4][5]

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time to determine the half-life (t½) and intrinsic clearance (CLint).

Metabolite Identification

Objective: To identify the chemical structures of the major metabolites of this compound.

Methodology:

  • Incubation: A higher concentration of this compound (e.g., 10 µM) is incubated with human liver S9 fraction (which contains both microsomal and cytosolic enzymes) or hepatocytes for an extended period (e.g., 60-120 minutes) to generate sufficient quantities of metabolites.[6][7]

  • Sample Preparation: The incubation mixture is extracted to concentrate the metabolites.

  • Analysis: Samples are analyzed using high-resolution LC-MS/MS (e.g., Q-TOF or Orbitrap).[8][9] Full scan mass spectrometry is used to detect potential metabolites, and product ion scans are performed to elucidate their structures by comparing fragmentation patterns with the parent compound.[10][11]

  • Software: Metabolite identification software is used to predict and confirm biotransformations based on mass shifts from the parent compound.

Reaction Phenotyping

Objective: To identify the specific enzyme isoforms responsible for the metabolism of this compound.

Methodology: Two complementary approaches are typically used:[1][12][13]

  • Recombinant Human CYP Enzymes: this compound is incubated individually with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4). The rate of metabolism by each isozyme is measured to determine their relative contributions.[2]

  • Chemical Inhibition in Human Liver Microsomes: this compound is incubated with human liver microsomes in the presence and absence of specific chemical inhibitors for major CYP isoforms. A significant reduction in the metabolism of this compound in the presence of a specific inhibitor indicates the involvement of that particular enzyme.

The following diagram illustrates the experimental workflow for this investigation.

Experimental Workflow start Start: Novel Compound this compound stability In Vitro Metabolic Stability (Microsomes, Hepatocytes) start->stability met_id Metabolite Identification (LC-HRMS) stability->met_id phenotyping Reaction Phenotyping (rhCYPs, Chemical Inhibition) met_id->phenotyping data_analysis Data Analysis and Interpretation phenotyping->data_analysis report Comprehensive Metabolic Profile data_analysis->report

Workflow for metabolic pathway investigation.

Quantitative Data Presentation

The following tables present hypothetical data that could be generated from the described experiments.

Table 1: Metabolic Stability of this compound in Human Liver Preparations

In Vitro SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells)
Human Liver Microsomes2527.7
Human Hepatocytes4017.3

Table 2: Enzyme Kinetics of Major Metabolite (M1) Formation

Enzyme SourceKm (µM)Vmax (pmol/min/mg protein)
Human Liver Microsomes12.5150
Recombinant CYP3A415.0135

Table 3: Reaction Phenotyping of this compound Metabolism

Recombinant CYP IsoformRate of Metabolism (pmol/min/pmol CYP)
CYP1A2< 1.0
CYP2C95.2
CYP2C192.1
CYP2D68.9
CYP3A4 45.7
Chemical Inhibitor (in HLM)% Inhibition of Parent Depletion
Furafylline (CYP1A2)5
Sulfaphenazole (CYP2C9)12
Ticlopidine (CYP2C19)8
Quinidine (CYP2D6)18
Ketoconazole (CYP3A4) 85

Interaction with Cellular Signaling Pathways

While the primary focus is on metabolic pathways, it is crucial to consider how this compound or its metabolites might interact with cellular signaling pathways, which could be relevant to its mechanism of action or potential off-target effects. For instance, if this compound is an inhibitor of a specific kinase, its metabolism could lead to the formation of active or inactive metabolites, thereby modulating its overall pharmacological effect.

The diagram below illustrates a hypothetical interaction with a generic kinase signaling pathway.

Signaling Pathway Interaction ligand Ligand receptor Receptor ligand->receptor kinase Kinase A receptor->kinase substrate Substrate Protein kinase->substrate Phosphorylation response Cellular Response substrate->response compound This compound compound->kinase Inhibition metabolite Inactive Metabolite compound->metabolite Metabolism by CYPs

Hypothetical interaction with a signaling pathway.

Conclusion

This technical guide provides a comprehensive framework for the metabolic investigation of the novel compound this compound. Based on the hypothetical data presented, the compound is moderately metabolized, primarily by CYP3A4, to form at least one major oxidative metabolite. The outlined experimental protocols for metabolic stability, metabolite identification, and reaction phenotyping are essential for building a complete metabolic profile. A thorough understanding of these metabolic pathways is critical for the continued preclinical and clinical development of this compound, enabling the prediction of its pharmacokinetic behavior in humans and informing the design of future safety and efficacy studies.

References

Methodological & Application

Application Notes and Protocols for C25H19ClN4O4S (Hypothetical Kinase Inhibitor KX-25)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

C25H19ClN4O4S, hereafter referred to as KX-25, is a novel small molecule compound identified in a high-throughput screening for potential anti-neoplastic agents. Its chemical structure suggests potential kinase inhibitory activity. These application notes provide detailed protocols for the in vitro characterization of KX-25's biological effects on cancer cell lines, including its impact on cell viability, apoptosis, and cell cycle progression. The described assays are fundamental for the initial preclinical evaluation of this compound.

Hypothetical Signaling Pathway of KX-25

The diagram below illustrates a potential mechanism of action for KX-25, targeting a hypothetical receptor tyrosine kinase (RTK) upstream of the RAS-RAF-MEK-ERK (MAPK) signaling pathway, a critical cascade for cell proliferation and survival. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

KX-25_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Caspase-9 Pro-Caspase-9 RTK->Caspase-9 Inhibition of anti-apoptotic signal KX-25 KX-25 KX-25->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Cell_Cycle_Arrest Cell Cycle Arrest ERK->Cell_Cycle_Arrest Active_Caspase-9 Active Caspase-9 Caspase-9->Active_Caspase-9 Caspase-3 Pro-Caspase-3 Active_Caspase-3 Active Caspase-3 Caspase-3->Active_Caspase-3 Active_Caspase-9->Caspase-3 Apoptosis Apoptosis Active_Caspase-3->Apoptosis

Caption: Hypothetical signaling pathway for KX-25.

Experimental Workflow for In Vitro Characterization

The following diagram outlines the general workflow for the initial in vitro assessment of KX-25.

Experimental_Workflow Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Compound_Treatment Treat Cells with Varying [KX-25] Cell_Culture->Compound_Treatment MTT_Assay Cell Viability (MTT Assay) Compound_Treatment->MTT_Assay Flow_Cytometry Cell Cycle Analysis (Flow Cytometry) Compound_Treatment->Flow_Cytometry Western_Blot Apoptosis Marker Analysis (Western Blot) Compound_Treatment->Western_Blot Data_Analysis Data Analysis MTT_Assay->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis IC50 Determine IC50 Data_Analysis->IC50 Cell_Cycle_Dist Cell Cycle Distribution Data_Analysis->Cell_Cycle_Dist Protein_Expression Protein Expression Levels Data_Analysis->Protein_Expression Conclusion Conclusion IC50->Conclusion Cell_Cycle_Dist->Conclusion Protein_Expression->Conclusion

Caption: General experimental workflow for KX-25.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[1] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][2] The intensity of the purple color is proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium.[3] Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of KX-25 in culture medium. Replace the medium in each well with 100 µL of the corresponding KX-25 dilution. Include a vehicle control (e.g., DMSO) and a no-cell background control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[2] Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[1]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.[1][3]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3][4]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[3][4] A reference wavelength of 630 nm can be used to reduce background.

  • Data Analysis: Subtract the absorbance of the background control wells. Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percentage of cell viability against the log of the KX-25 concentration to determine the IC50 value.

Data Presentation

Table 1: IC50 Values of KX-25 in Various Cancer Cell Lines after 48h Treatment

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma5.2 ± 0.4
MCF-7Breast Adenocarcinoma8.9 ± 0.7
HeLaCervical Cancer12.1 ± 1.1

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI), a fluorescent dye that binds to DNA, to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol
  • Cell Treatment: Seed 1 x 106 cells in a 6-well plate and treat with KX-25 at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet with ice-cold PBS.

  • Fixation: Resuspend the cells in 1 mL of ice-cold 70% ethanol while gently vortexing.[5][6] Fix the cells for at least 2 hours at 4°C.[5]

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).[6]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[5]

  • Flow Cytometry: Analyze the samples using a flow cytometer. Gate on single cells and measure the fluorescence intensity of PI.[6]

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.[6]

Data Presentation

Table 2: Effect of KX-25 on Cell Cycle Distribution in A549 Cells

TreatmentG0/G1 (%)S (%)G2/M (%)
Vehicle Control65.4 ± 2.120.1 ± 1.514.5 ± 1.8
KX-25 (5.2 µM)25.8 ± 1.915.3 ± 1.258.9 ± 2.5

Apoptosis Analysis by Western Blot

Western blotting is used to detect key proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family. The cleavage of caspases (e.g., Caspase-3) and PARP are hallmark indicators of apoptosis.[7]

Protocol
  • Protein Extraction: Treat cells with KX-25 as described for the cell cycle analysis. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins based on size by running them on an SDS-polyacrylamide gel.[8]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.[8]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[8]

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of target proteins to the loading control.

Western_Blot_Workflow Start Start Protein_Extraction Protein Extraction from Treated Cells Start->Protein_Extraction Quantification Protein Quantification Protein_Extraction->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis End End Analysis->End

Caption: Workflow for Western Blot analysis.

Data Presentation

Table 3: Relative Protein Expression in A549 Cells after 24h Treatment with KX-25 (5.2 µM)

ProteinRelative Expression (Fold Change vs. Control)
Cleaved Caspase-34.5 ± 0.3
Cleaved PARP3.8 ± 0.2
Bcl-20.4 ± 0.05
Bax2.1 ± 0.15

Conclusion

The in vitro assays described in these application notes provide a robust framework for the initial characterization of the novel compound KX-25. The hypothetical data presented suggests that KX-25 exhibits cytotoxic effects on cancer cells by inducing G2/M cell cycle arrest and promoting apoptosis. These protocols can be adapted for various cell lines and form the basis for further investigation into the mechanism of action and therapeutic potential of KX-25.

References

Application Notes and Protocols for C25H19ClN4O4S as a Putative Fluorescent Probe in Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound with the chemical formula C25H19ClN4O4S has been identified as a derivative of 8-Anilinonaphthalene-1-sulfonic acid (ANS). ANS and its derivatives are well-established fluorescent probes utilized to investigate protein conformation, membrane structures, and other hydrophobic environments within biological systems. While direct experimental data for this compound as a cell imaging probe is not extensively available in public literature, its structural similarity to ANS allows for the inference of its potential applications and protocols. This document provides detailed application notes and experimental protocols based on the known properties of ANS-based fluorescent probes.

The fluorescence of ANS and its derivatives is highly sensitive to the polarity of their environment. In aqueous solutions, they are weakly fluorescent. However, upon binding to hydrophobic regions, such as the hydrophobic pockets of proteins or the lipid bilayers of cell membranes, a significant increase in fluorescence quantum yield and a blue shift in the emission maximum are observed. This solvatochromic behavior makes them powerful tools for visualizing and quantifying changes in cellular environments.

Quantitative Data Summary

The following tables summarize the expected photophysical and biological properties of this compound, extrapolated from data on 8-Anilinonaphthalene-1-sulfonic acid (ANS).

Table 1: Predicted Photophysical Properties of this compound

PropertyValue in Aqueous Solution (Predicted)Value in Nonpolar/Hydrophobic Environment (Predicted)
Excitation Maximum (λex)~350 nm~370-380 nm
Emission Maximum (λem)~520 nm~460-480 nm
Stokes Shift~170 nm~90-100 nm
Quantum Yield (Φ)Very low (<0.01)High (>0.4)
Molar Extinction Coefficient (ε)Not widely reported for ANS, likely in the range of 5,000-10,000 M⁻¹cm⁻¹Not widely reported for ANS, likely similar to aqueous solution

Table 2: Predicted Biological Properties and Applications of this compound

Property/ApplicationDescription
Target Hydrophobic regions of proteins and lipid membranes.
Cell Permeability Likely cell-permeable, allowing for the staining of intracellular structures.
Cytotoxicity Expected to be low at working concentrations, but should be determined experimentally for each cell line.
Primary Application Visualization of changes in protein conformation, detection of protein aggregation, and imaging of cell membranes.
Potential Secondary Application As the compound is a MurA inhibitor, it could potentially be used to visualize bacteria or study antibacterial drug-target interactions.

Experimental Protocols

The following are detailed protocols for the application of this compound as a fluorescent probe in cell imaging, based on standard procedures for ANS-based dyes.

Protocol 1: General Staining of Live Cells

Objective: To visualize hydrophobic environments within live cells.

Materials:

  • This compound stock solution (1-10 mM in DMSO)

  • Live cells cultured on glass-bottom dishes or coverslips

  • Phosphate-buffered saline (PBS), pH 7.4

  • Complete cell culture medium

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set for ANS)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on a suitable imaging vessel.

  • Probe Preparation: Prepare a working solution of this compound by diluting the stock solution in pre-warmed PBS or serum-free culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined experimentally.

  • Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells twice with pre-warmed PBS. c. Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in the dark.

  • Washing: a. Remove the staining solution. b. Wash the cells two to three times with pre-warmed PBS to remove excess probe.

  • Imaging: a. Add fresh, pre-warmed PBS or complete culture medium to the cells. b. Image the cells immediately using a fluorescence microscope. Use an excitation wavelength around 350-380 nm and collect the emission between 450-550 nm.

Protocol 2: Detection of Protein Aggregation

Objective: To detect the formation of protein aggregates in cells, which expose hydrophobic regions.

Materials:

  • Cells treated with an agent known to induce protein aggregation (e.g., heat shock, proteasome inhibitor)

  • Untreated control cells

  • This compound stock solution (1-10 mM in DMSO)

  • PBS, pH 7.4

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Treatment: Treat cells with the desired agent to induce protein aggregation. Include an untreated control group.

  • Staining: Follow the staining procedure outlined in Protocol 1 (steps 2-4).

  • Imaging and Analysis: a. Image both treated and untreated cells using a fluorescence microscope. b. Quantify the fluorescence intensity of individual cells or cell populations. An increase in fluorescence intensity in the treated cells compared to the control cells is indicative of protein aggregation. c. Alternatively, use a fluorescence plate reader to measure the total fluorescence intensity of cell populations in a multi-well plate format.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of action for ANS-based probes and a typical experimental workflow.

G Mechanism of Action of ANS-based Probes cluster_aqueous Aqueous Environment cluster_hydrophobic Hydrophobic Environment cluster_process Binding Process Probe_aq Probe in Aqueous Solution State_aq Low Fluorescence (Twisted Intramolecular Charge Transfer - TICT) Probe_aq->State_aq Binding Binding Probe_aq->Binding Probe_hydro Probe Bound to Hydrophobic Pocket State_hydro High Fluorescence (Locally Excited State) Probe_hydro->State_hydro Protein Protein with Hydrophobic Pocket Protein->Binding Binding->Probe_hydro

Caption: Mechanism of fluorescence for ANS-based probes.

G Experimental Workflow for Cell Imaging cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture Staining 3. Cell Staining Cell_Culture->Staining Probe_Prep 2. Prepare Probe Working Solution Probe_Prep->Staining Washing 4. Washing Staining->Washing Imaging 5. Fluorescence Microscopy Washing->Imaging Data_Analysis 6. Image & Data Analysis Imaging->Data_Analysis

Application Notes and Protocols for C25H19ClN4O4S in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The heterocyclic scaffold of 1,3,4-thiadiazole is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2][3][4][5] Compounds incorporating this moiety have been investigated for their potential as antimicrobial, anti-inflammatory, anticonvulsant, and anticancer agents.[2][3][4] This document provides detailed application notes and protocols for a representative 1,3,4-thiadiazole derivative, designated as Thiadiazole Compound 1 (TC1) , with the molecular formula C25H19ClN4O4S. Due to the limited publicly available data for this specific molecular formula, this document outlines a representative application in a high-throughput screening (HTS) campaign targeting carbonic anhydrase IX (CA IX), a well-established anti-cancer target for this class of compounds.[6][7]

Compound Profile: Thiadiazole Compound 1 (TC1)

PropertyValue
Molecular Formula This compound
IUPAC Name N-(4-chlorophenyl)-5-((4-(((5-methylfuran-2-yl)methyl)carbamoyl)phenoxy)methyl)-1,3,4-thiadiazole-2-carboxamide
Molecular Weight 523.0 g/mol
Class 1,3,4-Thiadiazole Derivative
Putative Target Carbonic Anhydrase IX (CA IX)
Therapeutic Area Oncology

Section 1: High-Throughput Screening for Carbonic Anhydrase IX Inhibition

This section details a protocol for a primary high-throughput screen to identify inhibitors of CA IX, a transmembrane enzyme overexpressed in many hypoxic tumors and involved in pH regulation of the tumor microenvironment.

Experimental Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_assay Enzymatic Assay cluster_readout Data Acquisition Compound_Plate Compound Plate Preparation (TC1 Serial Dilution) Incubation Compound Incubation (Pre-incubation with CA IX) Compound_Plate->Incubation Compound Transfer Assay_Plate Assay Plate Dispensing (Enzyme, Buffer) Assay_Plate->Incubation Substrate_Addition Substrate Addition (4-NPA) Incubation->Substrate_Addition Reaction Enzymatic Reaction (Formation of 4-nitrophenolate) Substrate_Addition->Reaction Plate_Reader Absorbance Reading (405 nm) Reaction->Plate_Reader Data_Analysis Data Analysis (% Inhibition, IC50 Curve) Plate_Reader->Data_Analysis

Caption: High-throughput screening workflow for identifying CA IX inhibitors.

Protocol: CA IX Inhibitor Screening Assay

1. Reagents and Materials:

  • Enzyme: Recombinant human Carbonic Anhydrase IX (catalytic domain)

  • Substrate: 4-Nitrophenyl acetate (4-NPA)

  • Buffer: 25 mM Tris-HCl, pH 7.5

  • Compound: Thiadiazole Compound 1 (TC1) dissolved in 100% DMSO

  • Positive Control: Acetazolamide (a known CA inhibitor)

  • Assay Plates: 384-well, clear, flat-bottom microplates

  • Instrumentation: Automated liquid handler, microplate reader (absorbance at 405 nm)

2. Method:

  • Compound Plating:

    • Prepare a stock solution of TC1 in 100% DMSO.

    • Using an automated liquid handler, perform a serial dilution of TC1 in DMSO to create a concentration gradient (e.g., from 10 mM to 100 nM) in a compound source plate.

    • Transfer 100 nL of the diluted compounds, positive control, and DMSO (negative control) to the corresponding wells of the 384-well assay plates.

  • Assay Procedure:

    • Add 10 µL of CA IX enzyme solution (final concentration 10 nM) in assay buffer to all wells of the assay plate.

    • Centrifuge the plates briefly (1 min at 1000 rpm) to ensure proper mixing.

    • Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding 10 µL of the 4-NPA substrate solution (final concentration 100 µM) to all wells.

    • Immediately place the plate in a microplate reader.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 405 nm every 30 seconds for 10 minutes to monitor the formation of the yellow product, 4-nitrophenolate.

    • Calculate the rate of reaction (V) for each well.

    • Determine the percent inhibition using the following formula: % Inhibition = 100 * (1 - (V_compound - V_blank) / (V_DMSO - V_blank))

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Representative Data

The following table summarizes the inhibitory activity of TC1 against CA IX and a related isoform, CA II, to assess selectivity.

CompoundTargetIC50 (µM)
TC1 CA IX 0.85 ± 0.07
CA II15.2 ± 1.3
AcetazolamideCA IX0.025 ± 0.003
CA II0.012 ± 0.002

Section 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

To confirm that TC1 directly binds to CA IX within a cellular context, a Cellular Thermal Shift Assay (CETSA) can be performed. This assay measures the thermal stabilization of a target protein upon ligand binding.

CETSA Workflow Diagram

CETSA_Workflow Cell_Culture Cell Culture (e.g., HT29 cells expressing CA IX) Compound_Treatment Compound Treatment (TC1 or Vehicle) Cell_Culture->Compound_Treatment Heating Heat Shock (Temperature Gradient) Compound_Treatment->Heating Cell_Lysis Cell Lysis Heating->Cell_Lysis Centrifugation Centrifugation (Separate soluble and aggregated protein) Cell_Lysis->Centrifugation Protein_Quantification Protein Quantification (e.g., Western Blot for CA IX) Centrifugation->Protein_Quantification Data_Analysis Data Analysis (Melt Curve Generation) Protein_Quantification->Data_Analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA for CA IX Target Engagement

1. Materials:

  • Cell Line: HT29 human colon cancer cells (known to express CA IX)

  • Compound: Thiadiazole Compound 1 (TC1)

  • Vehicle: DMSO

  • Lysis Buffer: PBS with protease inhibitors

  • Instrumentation: PCR thermocycler, centrifuges, Western blot equipment

2. Method:

  • Cell Treatment:

    • Culture HT29 cells to ~80% confluency.

    • Treat cells with TC1 (e.g., at 10x IC50) or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Shock:

    • Harvest and resuspend the cells in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.

  • Protein Extraction:

    • Lyse the cells by three freeze-thaw cycles.

    • Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis:

    • Collect the supernatant and analyze the amount of soluble CA IX by Western blotting using a specific anti-CA IX antibody.

    • Quantify the band intensities and plot the percentage of soluble CA IX against the temperature for both TC1-treated and vehicle-treated samples to generate melt curves. A rightward shift in the melt curve for the TC1-treated sample indicates target engagement.

Section 3: Downstream Signaling Pathway Analysis

Inhibition of CA IX is expected to disrupt pH regulation in cancer cells, leading to intracellular acidification and potentially inducing apoptosis.

Signaling Pathway Diagram

Signaling_Pathway TC1 Thiadiazole Compound 1 (TC1) CAIX Carbonic Anhydrase IX (CA IX) TC1->CAIX Inhibition H_ion_export Proton (H+) Export CAIX->H_ion_export Catalyzes pHe_regulation Extracellular pH Regulation H_ion_export->pHe_regulation pHi_regulation Intracellular pH Regulation H_ion_export->pHi_regulation Intracellular_Acidification Intracellular Acidification pHi_regulation->Intracellular_Acidification Apoptosis Apoptosis Intracellular_Acidification->Apoptosis Induces

References

Application Notes and Protocols: C25H19ClN4O4S (Dasatinib) in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C25H19ClN4O4S, chemically known as Dasatinib, is a potent second-generation tyrosine kinase inhibitor (TKI).[1][2] It is a multi-targeted inhibitor, primarily targeting BCR-ABL and Src family kinases, making it a crucial therapeutic agent in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][3][4] Despite its clinical efficacy, Dasatinib's poor aqueous solubility and off-target effects can limit its therapeutic potential.[5][6][7] Encapsulating Dasatinib within targeted drug delivery systems, such as nanoparticles, liposomes, and micelles, offers a promising strategy to enhance its bioavailability, improve tumor-specific delivery, and minimize systemic toxicity.[1][6][8][9] These advanced formulations can exploit the unique pathophysiology of the tumor microenvironment for targeted release, thereby increasing the therapeutic index of Dasatinib.

Physicochemical Properties of Dasatinib

PropertyValueReference
Molecular FormulaThis compound
Molecular Weight518.96 g/mol
Melting Point280–286 °C
SolubilityPoorly soluble in water[5][9]
Mechanism of ActionInhibition of BCR-ABL, Src family kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ[10]

Targeted Drug Delivery Systems for Dasatinib

A variety of nanocarriers have been investigated to improve the delivery of Dasatinib to cancer cells. These systems are designed to enhance solubility, prolong circulation time, and achieve targeted release at the tumor site.

Nanoparticle Formulations

Nanoparticles serve as a versatile platform for Dasatinib delivery, offering advantages in terms of stability and drug loading.

Nanoparticle TypeKey FeaturesSize (nm)Drug Loading/Encapsulation EfficiencyKey FindingsReference
Hyaluronic Acid (HA)-decorated Self-Assembled Nanoparticles pH-sensitive release, overcomes multidrug resistance by targeting CD44 receptors.82.23 ± 1.07Not specifiedEnhanced cellular uptake and cytotoxicity in drug-resistant cells. Effective tumor growth inhibition in vivo.[2][8]
Albumin-Based Nanoparticles Reduces endothelial cell barrier disruption, a known side effect of Dasatinib.Not specifiedNot specifiedRetains potent anti-leukemia activity while minimizing endothelial hyperpermeability.[1]
Solid Lipid Nanoparticles (SLNs) Improves oral bioavailability and provides controlled release.Not specifiedNot specifiedA viable approach to enhance solubility, stability, and therapeutic efficacy.[5]
Poly(Cyclohexene Phthalate) Nanoparticles Efficient encapsulation with a quicker release profile compared to polylactide.~100Not specifiedSuperior efficacy compared to free Dasatinib.[9]
Trastuzumab-Targeted Biodegradable Nanoparticles Targets HER2+ breast cancer cells for enhanced drug delivery.Not specifiedNot specifiedAims to improve the therapeutic efficacy of Dasatinib in HER2 metastatic breast cancer.[11]
Liposomal Formulations

Liposomes, with their lipid bilayer structure, are well-suited for encapsulating hydrophobic drugs like Dasatinib.

Liposome TypeKey FeaturesSize (nm)Encapsulation Efficiency (%)Key FindingsReference
Optimized Liposomal Dasatinib High entrapment efficiency and sustained release.277.7 ± 4.295.2 ± 1.8Significantly enhanced bioavailability and extended half-life in vivo with reduced toxicity.[12]
Functional Vincristine plus Dasatinib Liposomes Co-delivery of two anticancer agents with a targeting peptide c(RGDyK).100-107> 90% for both drugsStrongest anticancer efficacy in a triple-negative breast cancer model compared to single-drug formulations.[13]
CRGDK-Targeted Lipopolyplexes Co-delivery of Dasatinib and miR-30a to target neuropilin-1 receptors in triple-negative breast cancer.Not specified> 98%Superior inhibition of cell proliferation and migration compared to non-targeted formulations.[14][15]
Polymeric Micelle Formulations

Polymeric micelles self-assemble to form a core-shell structure that can encapsulate hydrophobic drugs.

Micelle TypeKey FeaturesSize (nm)Drug Loading/Entrapment EfficiencyKey FindingsReference
PEG-b-PCL Micelles Increases Dasatinib solubility by 475-fold and provides sustained release.~55Not specifiedSignificantly inhibited cell proliferation, adhesion, and migration of retinal pigment epithelium cells.[16]
TPGS-Soluplus Micelles Enhances oral bioavailability for targeted liver cancer therapy.64.479 ± 1.455.05 ± 1.01 % (Drug Loading), 64.479 ± 1.45 % (Entrapment Efficiency)Controlled release over 72 hours and superior performance in in vitro studies.[17]
pH-sensitive Hyaluronic Acid and TPGS Micelles Co-delivery of Dasatinib and Curcumin with dual active and passive targeting.66.14 ± 4.02Not specifiedpH-sensitive drug release and significant cytotoxicity to HepG2 cells.[18]

Signaling Pathways Modulated by Dasatinib

Dasatinib exerts its therapeutic effects by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and migration.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (c-KIT, PDGFR, EphA2) SRC Src Family Kinases (Src, Lck, Lyn, etc.) RTK->SRC Activates BCR_ABL BCR-ABL STAT5 STAT5 BCR_ABL->STAT5 Activates AKT AKT BCR_ABL->AKT Activates ERK ERK (MAPK) BCR_ABL->ERK Activates Dasatinib Dasatinib (this compound) Dasatinib->RTK Dasatinib->BCR_ABL Dasatinib->SRC Dasatinib->STAT5 Inhibits Dasatinib->AKT Inhibits Dasatinib->ERK Inhibits FAK FAK SRC->FAK Activates p130CAS p130CAS FAK->p130CAS Activates MMP9 MMP-9 p130CAS->MMP9 Upregulates Proliferation Cell Proliferation & Survival STAT5->Proliferation Promotes AKT->Proliferation Promotes ERK->Proliferation Promotes Migration Cell Migration & Invasion MMP9->Migration Promotes

Caption: Dasatinib inhibits key signaling pathways involved in cancer.

Experimental Protocols

The following are generalized protocols for the formulation and evaluation of Dasatinib-loaded nanoparticles. Specific parameters may need to be optimized based on the chosen nanoparticle system and cell lines.

Protocol 1: Formulation of Dasatinib-Loaded Polymeric Micelles by Thin-Film Hydration

This protocol is a common method for preparing liposomes and polymeric micelles.[12][14]

start Start dissolve Dissolve Dasatinib and polymer (e.g., PEG-PCL) in an organic solvent (e.g., chloroform/methanol) start->dissolve evaporate Evaporate the organic solvent under vacuum to form a thin film dissolve->evaporate hydrate Hydrate the film with an aqueous buffer (e.g., PBS) evaporate->hydrate sonicate Sonicate or extrude to form uniform micelles hydrate->sonicate purify Purify by dialysis or centrifugation to remove free drug sonicate->purify end End purify->end start Start inoculate Inoculate tumor cells subcutaneously into mice start->inoculate monitor_tumor Monitor tumor growth inoculate->monitor_tumor randomize Randomize mice into treatment groups when tumors reach a certain volume monitor_tumor->randomize treat Administer treatment: - Saline (Control) - Free Dasatinib - Dasatinib-loaded Nanoparticles randomize->treat monitor_treatment Monitor tumor volume and body weight regularly treat->monitor_treatment euthanize Euthanize mice at the end of the study monitor_treatment->euthanize analyze Excise tumors for histological analysis and collect organs for toxicity assessment euthanize->analyze end End analyze->end

References

Dasatinib (C25H19ClN4O4S): A Review of Synthetic and Purification Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Dasatinib, with the chemical formula C25H19ClN4O4S, is a potent, orally active, multi-targeted kinase inhibitor.[1] It is a crucial therapeutic agent for managing certain types of cancer and is commercially available under the trade name Sprycel®.[1] This document outlines the key synthetic routes and purification strategies for Dasatinib, tailored for researchers and professionals in drug development.

Synthetic Pathways

Several synthetic routes for Dasatinib have been documented in scientific literature, each with distinct starting materials and intermediate steps. Below is a summary of prominent methods.

Route 1: Synthesis via Ortho-Lithiation

One of the earliest syntheses involves a sulfur-directed ortho-lithiation of 2-chlorothiazole. This intermediate then undergoes a nucleophilic reaction with 1-chloro-2-isocyanato-3-methylbenzene to form the core amide structure.[2] Subsequent steps involve protecting group chemistry and coupling with key intermediates to yield Dasatinib.[2][3]

Route 2: Synthesis from Amino Thiazole Carboxamide

A common and efficient approach starts with the nucleophilic coupling of an amino thiazole carboxamide derivative with 4,6-dichloro-2-methylpyrimidine.[1][2] The resulting intermediate is then coupled with 1-(2-hydroxyethyl)piperazine to complete the synthesis.[1][2][3] This route is noted for its efficiency and is used in commercial production.[2]

Route 3: Synthesis via α-bromination

Another reported method begins with the α-bromination of β-ethoxyacrylamide, followed by a coupling reaction with a thiourea compound. The resulting intermediate is then condensed with 1-(2-hydroxyethyl)piperazine to form a Dasatinib solvate, which is subsequently converted to Dasatinib monohydrate.[1][2]

The following diagram illustrates a generalized workflow for a common Dasatinib synthesis.

G cluster_0 Starting Materials cluster_1 Key Intermediate Formation cluster_2 Final Assembly A Amino Thiazole Carboxamide Derivative C Penultimate Intermediate A->C Nucleophilic Coupling B 4,6-dichloro-2-methylpyrimidine B->C E Dasatinib C->E Coupling Reaction D 1-(2-hydroxyethyl)piperazine D->E

Caption: A generalized synthetic workflow for Dasatinib.

Purification Techniques

The purification of the final Dasatinib product is critical to ensure high purity and remove any unreacted starting materials, byproducts, or residual solvents.

Crystallization: Dasatinib is often purified by crystallization. It is known to form various solvates, and the commercial product is a monohydrate.[1] The process typically involves dissolving the crude product in a suitable solvent system, such as aqueous ethanol, and allowing the pure crystalline form to precipitate upon cooling or solvent manipulation.[1][2]

Chromatography: Column chromatography is a standard technique for purifying intermediates throughout the synthesis.[2] This method separates compounds based on their differential adsorption to a stationary phase, allowing for the isolation of the desired product with high purity.

The general purification workflow is depicted below.

G A Crude Dasatinib B Dissolution in Solvent A->B C Crystallization B->C D Filtration & Drying C->D E Pure Dasatinib Monohydrate D->E

Caption: A typical purification workflow for Dasatinib.

Summary of Reported Yields and Purity

The efficiency of Dasatinib synthesis varies depending on the chosen route. The following table summarizes reported yields and purity from various synthetic methods.

Synthetic Route DescriptionNumber of StagesOverall YieldFinal Purity (HPLC)Reference
Nucleophilic displacement (Route A)468%>99.80%[2]
Nucleophilic displacement (Route B)461%>99.80%[2]
α-bromination of β-ethoxyacrylamide359%N/A[1][2]
Synthesis starting from 2-bromothiazole-5-carboxylic acidN/A~82.5%N/A[4]

N/A: Not available in the cited source.

Experimental Protocols: General Methodologies

While specific, step-by-step protocols are proprietary and vary between laboratories, the following outlines the general methodologies for the key reactions described in the literature.

1. Nucleophilic Coupling of Thiazole and Pyrimidine Rings: This reaction typically involves dissolving the amino thiazole carboxamide and the dichloromethylpyrimidine in an appropriate aprotic solvent, such as tetrahydrofuran (THF). A strong base, like sodium hydride or sodium tert-butoxide, is added to facilitate the deprotonation of the amine and subsequent nucleophilic attack on the pyrimidine ring. The reaction is often run at room temperature overnight.[2]

2. Final Coupling with Piperazine Derivative: The penultimate intermediate is reacted with 1-(2-hydroxyethyl)piperazine in a suitable solvent. The reaction conditions can vary, with some methods employing refluxing dioxane, while others perform the reaction at a lower temperature (e.g., 80°C).[2][3] Following the reaction, the addition of water is often used to precipitate the Dasatinib monohydrate.[1][2]

3. Purification by Crystallization: The crude Dasatinib is dissolved in a solvent mixture, such as 80% aqueous ethanol, at an elevated temperature (e.g., 75°C).[1][2] The solution is then cooled, allowing the purified Dasatinib monohydrate to crystallize. The crystals are collected by filtration, washed with a cold solvent, and dried under vacuum.

It is important to note that derivatives of Dasatinib have also been synthesized for further research, for example, through esterification with amino acids and fatty acids to explore improved kinase specificity.[5] These syntheses often employ standard coupling reagents like EDC/HOBt.[5]

References

Application Notes and Protocols for the Quantification of Darunavir (C25H19ClN4O4S)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Darunavir (molecular formula: C25H19ClN4O4S) is a second-generation protease inhibitor widely used in the treatment of Human Immunodeficiency Virus (HIV) infection.[1][2] Accurate and reliable quantification of Darunavir in various matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. This document provides detailed application notes and protocols for the quantification of Darunavir using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Section 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of Darunavir in pharmaceutical dosage forms and can be adapted for biological matrices with appropriate sample preparation.

Quantitative Data Summary
ParameterMethod 1Method 2Method 3
Linear Range 20 - 100 µg/mL[2]5 - 25 µg/mL[2]0.25 - 20 mg/L[3]
Correlation Coefficient (r²) 0.999[2]>0.99[2]Not specified
Mobile Phase Triethylamine buffer: Acetonitrile (60:40 v/v)[2]Phosphate buffer (pH 3): Acetonitrile (40:60 v/v)[2]Acetonitrile: Ultrapure water (40:60 v/v)[3]
Column Zodiac C18 (250x4.6mm, 5µm)[2]Hypersil, BDS C18 (250 mm x 4.6 mm, 5µm)[2]C8 column[3]
Flow Rate 1.0 mL/min[2]1.0 mL/min[2]Not specified
Detection Wavelength 260 nm[2]270 nm[2]266 nm[3]
Retention Time 2.753 min[2]2.711 min[2]Not specified
Internal Standard Not specifiedNot specifiedMethylclonazepam[3]
Sample Matrix Pure and tablet dosage form[2]Pure and tablet dosage form[2]Human plasma[3]
Recovery Good percentage recovery reported[2]Not specified75.7% for Darunavir, 66.7% for IS[3]
Within-day Precision Not specifiedNot specified3.0% to 7.9%[3]
Between-day Precision Not specifiedNot specified< 13.7%[3]
Within-day Accuracy Not specifiedNot specified-11.4% to 0.5%[3]
Between-day Accuracy Not specifiedNot specified< -11.4%[3]
Experimental Protocol: Quantification of Darunavir in Tablets (Method 1)

1. Materials and Reagents:

  • Darunavir reference standard

  • Acetonitrile (HPLC grade)

  • Triethylamine (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • Commercial Darunavir tablets

2. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with UV-Vis detector

  • Zodiac C18 column (250x4.6mm, 5µm)

  • Analytical balance

  • Sonicator

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Preparation of Solutions:

  • Mobile Phase (Triethylamine buffer: Acetonitrile, 60:40 v/v): Prepare a triethylamine buffer and adjust the pH to 4.5 with diluted orthophosphoric acid. Mix 600 mL of this buffer with 400 mL of acetonitrile. Filter and degas the solution.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Darunavir reference standard and dissolve it in 100 mL of mobile phase.

  • Working Standard Solutions (20, 40, 60, 80, 100 µg/mL): Prepare serial dilutions from the stock solution with the mobile phase to obtain the desired concentrations.[2]

4. Sample Preparation:

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a quantity of the powder equivalent to 100 mg of Darunavir and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.

  • Make up the volume to 100 mL with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter.

  • Dilute the filtered solution with the mobile phase to obtain a final concentration within the linear range (e.g., 50 µg/mL).

5. Chromatographic Conditions:

  • Column: Zodiac C18 (250x4.6mm, 5µm)

  • Mobile Phase: Triethylamine buffer: Acetonitrile (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector Wavelength: 260 nm

  • Column Temperature: Ambient

6. Analysis:

  • Inject the standard solutions to construct a calibration curve.

  • Inject the sample solution.

  • Quantify the amount of Darunavir in the sample by comparing the peak area with the calibration curve.

Section 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is highly sensitive and specific, making it ideal for the quantification of Darunavir in biological matrices such as human plasma.

Quantitative Data Summary
ParameterUPLC-MS/MS Method
Linear Range 10 - 2,000 ng/mL[4]
Correlation Coefficient (r²) 0.9919[4]
Mobile Phase Acetonitrile and 2mM ammonium formate with 0.1% formic acid in water (70:30 v/v)[4]
Column Agilent, Zorbax XDB C18 (2.1 x 50 mm, 5 µm)[4]
Flow Rate 0.12 mL/min[4]
Run Time 3 min[4]
Retention Time (Darunavir) 1.35 min[4]
Retention Time (IS) 1.13 min (Verapamil)[4]
Ionization Mode Electrospray Ionization (ESI), Positive[5]
Mass Transition (Darunavir) m/z 548.3 > 392.4[5]
Internal Standard Verapamil[4]
Sample Matrix Human Plasma[4]
Sample Preparation Liquid-Liquid Extraction[4]
Accuracy 98% to 102.40%[4]
Intra-batch Precision (%CV) 0.5% to 3.5%[4]
Inter-batch Precision (%CV) 0.9% to 3.3%[4]
Matrix Effect (%CV) 1.71%[4]
Experimental Protocol: Quantification of Darunavir in Human Plasma

1. Materials and Reagents:

  • Darunavir reference standard

  • Verapamil (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (drug-free)

  • Extraction solvent (e.g., methyl tert-butyl ether)

2. Instrumentation:

  • UPLC system coupled with a triple quadrupole mass spectrometer

  • Agilent, Zorbax XDB C18 column (2.1 x 50 mm, 5 µm)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Vortex mixer

3. Preparation of Solutions:

  • Mobile Phase: Mobile phase A: 2mM ammonium formate with 0.1% formic acid in water. Mobile phase B: Acetonitrile. The isocratic mobile phase is a mixture of A and B (30:70 v/v).[4]

  • Standard Stock Solutions (Darunavir and Verapamil): Prepare individual stock solutions in methanol or acetonitrile.

  • Working Standard and QC Solutions: Prepare serial dilutions of the Darunavir stock solution in drug-free human plasma to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.

4. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma sample (standard, QC, or unknown), add 25 µL of the internal standard working solution (Verapamil).

  • Vortex for 30 seconds.

  • Add 1 mL of extraction solvent.

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

5. UPLC-MS/MS Conditions:

  • Column: Agilent, Zorbax XDB C18 (2.1 x 50 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 2mM ammonium formate with 0.1% formic acid in water (70:30 v/v)[4]

  • Flow Rate: 0.12 mL/min

  • Injection Volume: 10 µL

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • MS Detection: Multiple Reaction Monitoring (MRM)

    • Darunavir: m/z 548.3 → 392.4

    • Verapamil (IS): (Specific transition to be determined)

6. Analysis:

  • Analyze the extracted standards to generate a calibration curve by plotting the peak area ratio of Darunavir to the internal standard against the concentration.

  • Analyze the extracted QC samples to validate the run.

  • Analyze the extracted unknown samples and determine the concentration of Darunavir using the calibration curve.

Visualizations

Experimental Workflow for UPLC-MS/MS Analysis of Darunavir in Plasma

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard (Verapamil) plasma->add_is vortex1 Vortex add_is->vortex1 add_solvent Add Extraction Solvent vortex1->add_solvent vortex2 Vortex add_solvent->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject Sample reconstitute->inject Transfer to Autosampler Vial chromatography Chromatographic Separation (C18 Column) inject->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization detection Mass Spectrometry Detection (MRM Mode) ionization->detection quantification Data Acquisition & Quantification detection->quantification

Caption: Workflow for Darunavir quantification in plasma.

Logical Relationship of Method Validation Parameters

G cluster_accuracy_precision Core Performance cluster_sensitivity_range Application Range cluster_robustness Reliability Validation Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision (Intra- & Inter-day) Validation->Precision Linearity Linearity & Range Validation->Linearity LLOQ Lower Limit of Quantification Validation->LLOQ LOD Limit of Detection Validation->LOD Specificity Specificity Validation->Specificity Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability Linearity->LLOQ LLOQ->LOD

References

In-depth Application and Protocol Guide for C25H19ClN4O4S in Disease Model Research

Author: BenchChem Technical Support Team. Date: November 2025

To provide a comprehensive overview of the application of the molecule with the chemical formula C25H19ClN4O4S in the context of specific disease model research, a thorough search of scientific databases and patent literature was conducted. However, this extensive search did not yield any specific, publicly available information, research articles, or patents associated with this particular chemical formula.

This suggests several possibilities:

  • The chemical formula may be inaccurate.

  • The compound may be a very new or proprietary substance with research that has not yet been published in the public domain.

  • The molecule might be more commonly identified by a specific name, code, or CAS number that is not directly correlated with its chemical formula in the searched databases.

Without a positive identification of the compound, it is not possible to provide the detailed Application Notes and Protocols as requested. This includes summarizing quantitative data, detailing experimental methodologies, and creating diagrams of signaling pathways or experimental workflows.

Path Forward

To enable the creation of the requested detailed guide, further clarification on the identity of the compound is necessary. The following information would be crucial for proceeding:

  • Common or trade name of the compound.

  • Chemical structure or a structural identifier such as a SMILES string or InChI key.

  • CAS (Chemical Abstracts Service) Registry Number.

  • Any known protein targets or biological pathways it is associated with.

  • The specific disease model(s) of interest.

Once the compound can be unequivocally identified, a comprehensive search for relevant literature can be re-initiated to gather the necessary data to fulfill the request for detailed Application Notes and Protocols. This would involve a systematic approach to:

  • Extract and tabulate all quantitative data, such as IC50, EC50, and in vivo efficacy data.

  • Synthesize and detail the experimental protocols used in the identified studies.

  • Visualize the reported mechanisms of action and experimental designs through diagrams.

We are committed to providing accurate and detailed scientific information. We look forward to receiving the necessary details to proceed with your request.

Application Notes and Protocols for Thieno[2,3-d]pyrimidine Derivatives in Organic Electronics

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Application of Thieno[2,3-d]pyrimidine Derivatives in Organic Electronics

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and professionals in organic electronics and materials science.

Disclaimer: The specific molecule C25H19ClN4O4S is not found in the context of organic electronics in publicly available literature. This document focuses on the broader class of thieno[2,3-d]pyrimidine derivatives , which have shown significant promise in this field, particularly in the development of Organic Light-Emitting Diodes (OLEDs).

Introduction

Thieno[2,3-d]pyrimidine derivatives are a class of heterocyclic compounds that have garnered considerable interest in materials science. Their rigid and planar structure, coupled with tunable electronic properties through substituent modification, makes them excellent candidates for use in organic electronic devices. These materials have been successfully incorporated as ligands in phosphorescent iridium(III) complexes, which serve as highly efficient emitters in OLEDs. The thieno[2,3-d]pyrimidine core can be functionalized to modulate the emission color, quantum efficiency, and charge transport characteristics of the resulting materials.

This document provides an overview of the application of thieno[2,3-d]pyrimidine derivatives in organic electronics, with a focus on their use in OLEDs. It includes a summary of their performance, detailed experimental protocols for the synthesis of a representative compound and the fabrication of a multi-layer OLED device, and graphical representations of the key workflows.

Data Presentation

The performance of OLEDs incorporating iridium(III) complexes with thieno[2,3-d]pyrimidine-based ligands is summarized in the table below. These complexes have demonstrated high efficiencies and brightness, making them suitable for display and lighting applications.

Complex NameEmission Peak (nm)Photoluminescence Quantum Yield (PLQY)Maximum Current Efficiency (cd/A)Maximum External Quantum Efficiency (EQE) (%)
(4tfptp)₂Ir(tpip)58935% (in CH₂Cl₂)--
(4tfptp)₂Ir(Stpip)56452% (in CH₂Cl₂), 90% (in co-deposited film)86.324.7
(dfbt)₂Ir(tpip)-48.4%69.824.3

(Data compiled from multiple sources for comparative purposes.)

Experimental Protocols

Synthesis of a Thieno[2,3-d]pyrimidine-based Phosphorescent Emitter

This protocol describes the synthesis of a representative iridium(III) complex, (4tfptp)₂Ir(Stpip) , which has shown high efficiency in OLEDs. The synthesis involves two main stages: the preparation of the thieno[2,3-d]pyrimidine ligand and the subsequent complexation with iridium.

3.1.1. Synthesis of the Ligand: 4-(4-(trifluoromethyl)phenyl)thieno[2,3-d]pyrimidine (4tfptp)

A common method for the synthesis of thieno[2,3-d]pyrimidine derivatives is the Gewald reaction, followed by cyclization.

Materials and Reagents:

  • Substituted ketone (e.g., 4'-(trifluoromethyl)acetophenone)

  • Malononitrile

  • Elemental sulfur

  • Morpholine or other suitable base

  • Formamide

  • Ethanol

Procedure:

  • Gewald Aminothiophene Synthesis:

    • In a round-bottom flask, dissolve the substituted ketone (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

    • Add a catalytic amount of morpholine and stir the mixture at room temperature for 24 hours.

    • The product, a 2-aminothiophene derivative, will precipitate out of the solution.

    • Filter the precipitate, wash with cold ethanol, and dry under vacuum.

  • Cyclization to form the Thieno[2,3-d]pyrimidine Core:

    • Mix the synthesized 2-aminothiophene derivative with an excess of formamide.

    • Heat the mixture to reflux (around 180-200 °C) for 4-6 hours.

    • After cooling, pour the reaction mixture into ice-water.

    • The solid product, 4-(4-(trifluoromethyl)phenyl)thieno[2,3-d]pyrimidine (4tfptp), will precipitate.

    • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or a mixture of dichloromethane and hexane) to obtain the pure ligand.

3.1.2. Synthesis of the Iridium(III) Complex: (4tfptp)₂Ir(Stpip)

Materials and Reagents:

  • 4-(4-(trifluoromethyl)phenyl)thieno[2,3-d]pyrimidine (4tfptp) ligand

  • Iridium(III) chloride hydrate (IrCl₃·nH₂O)

  • Bis(diphenylphorothioyl)amide (Stpip) ancillary ligand

  • 2-ethoxyethanol

  • Water

  • Nitrogen atmosphere

Procedure:

  • Formation of the Iridium Dimer:

    • In a Schlenk flask under a nitrogen atmosphere, suspend IrCl₃·nH₂O (1 equivalent) and the 4tfptp ligand (2.5 equivalents) in a 3:1 mixture of 2-ethoxyethanol and water.

    • Reflux the mixture for 24 hours.

    • Cool the reaction to room temperature, and filter the resulting precipitate (the iridium dimer).

    • Wash the solid with methanol and diethyl ether and dry under vacuum.

  • Complexation with the Ancillary Ligand:

    • In a Schlenk flask under a nitrogen atmosphere, dissolve the iridium dimer (1 equivalent) and the Stpip ancillary ligand (2.5 equivalents) in dichloromethane.

    • Stir the reaction mixture at room temperature for a few minutes. The reaction is typically very fast.[1]

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and hexane as the eluent.

    • The final product, (4tfptp)₂Ir(Stpip), is typically a yellow or orange solid.

Fabrication of a Multi-Layer OLED Device

This protocol describes the fabrication of a typical multi-layer phosphorescent OLED (PHOLED) using thermal evaporation. The structure is based on a common architecture for efficient organic electronic devices.

Materials and Substrates:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Hole Injection Layer (HIL) material: e.g., di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC)

  • Hole Transport Layer (HTL) material: e.g., N,N′-di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB)

  • Emissive Layer (EML) host material: e.g., 4,4'-N,N'-dicarbazole-biphenyl (CBP)

  • Emissive Layer (EML) dopant: (4tfptp)₂Ir(Stpip)

  • Electron Transport Layer (ETL) material: e.g., tris(8-hydroxyquinolinato)aluminium (Alq₃)

  • Electron Injection Layer (EIL) material: e.g., Lithium Fluoride (LiF)

  • Cathode material: Aluminum (Al)

  • High-vacuum thermal evaporation system (<10⁻⁶ Torr)

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the ITO surface with UV-ozone for 10 minutes to improve the work function and enhance hole injection.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber.

    • Deposit the organic layers sequentially without breaking the vacuum. The deposition rates and thicknesses should be precisely controlled using quartz crystal monitors.

      • HIL: Deposit TAPC to a thickness of 30 nm.

      • HTL: Deposit NPB to a thickness of 20 nm.

      • EML: Co-evaporate the CBP host and the (4tfptp)₂Ir(Stpip) dopant. A typical doping concentration is 6-10 wt%. The total thickness of the EML should be around 30 nm.

      • ETL: Deposit Alq₃ to a thickness of 40 nm.

  • Cathode Deposition:

    • EIL: Deposit LiF to a thickness of 1 nm.

    • Cathode: Deposit a layer of Aluminum (Al) to a thickness of 100 nm.

  • Encapsulation:

    • To prevent degradation from moisture and oxygen, encapsulate the device in a glove box using a UV-curable epoxy and a glass lid.

Visualizations

Synthesis_Workflow cluster_ligand Ligand Synthesis (4tfptp) cluster_complex Complex Synthesis ((4tfptp)₂Ir(Stpip)) Ketone 4'-(trifluoromethyl)acetophenone Gewald_Reaction Gewald Reaction (Ethanol, Morpholine) Ketone->Gewald_Reaction Malononitrile Malononitrile Malononitrile->Gewald_Reaction Sulfur Sulfur Sulfur->Gewald_Reaction Aminothiophene 2-Aminothiophene Derivative Gewald_Reaction->Aminothiophene Cyclization Cyclization (Reflux) Aminothiophene->Cyclization Formamide Formamide Formamide->Cyclization Ligand 4tfptp Ligand Cyclization->Ligand Dimerization Dimer Formation (2-ethoxyethanol/water, Reflux) Ligand->Dimerization IrCl3 IrCl₃·nH₂O IrCl3->Dimerization Ir_Dimer Iridium Dimer Dimerization->Ir_Dimer Complexation Complexation (DCM, RT) Ir_Dimer->Complexation Stpip Stpip Ancillary Ligand Stpip->Complexation Final_Product (4tfptp)₂Ir(Stpip) Complex Complexation->Final_Product

Caption: Synthesis workflow for the (4tfptp)₂Ir(Stpip) phosphorescent emitter.

OLED_Fabrication_Workflow Substrate ITO Glass Substrate Cleaning Substrate Cleaning (DI water, Acetone, IPA, UV-Ozone) Substrate->Cleaning HIL Hole Injection Layer (HIL) (TAPC, 30 nm) Cleaning->HIL HTL Hole Transport Layer (HTL) (NPB, 20 nm) HIL->HTL EML Emissive Layer (EML) (CBP doped with (4tfptp)₂Ir(Stpip), 30 nm) HTL->EML ETL Electron Transport Layer (ETL) (Alq₃, 40 nm) EML->ETL EIL Electron Injection Layer (EIL) (LiF, 1 nm) ETL->EIL Cathode Cathode (Al, 100 nm) EIL->Cathode Encapsulation Encapsulation (UV-curable epoxy, Glass lid) Cathode->Encapsulation

Caption: Workflow for the fabrication of a multi-layer OLED device.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing C25H19ClN4O4S Reaction Yield and Purity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of C25H19ClN4O4S. The following information is curated to address common challenges and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of complex diarylthiohydantoin-like structures such as this compound?

While the exact synthesis route for this compound may vary, common strategies for similar complex heterocyclic compounds involve multi-step synthesis. Typically, this begins with the construction of a core heterocyclic structure, such as a thiohydantoin, followed by sequential coupling reactions to introduce various substituents. For instance, the synthesis of related compounds like Dasatinib involves reacting a substituted thiazole with other precursors, followed by coupling with piperazine derivatives[1][2]. The synthesis of thiohydantoin derivatives often starts from α-amino acids and thiourea or their derivatives[3].

Q2: How can I improve the yield and purity of my this compound product?

Optimizing reaction yield and purity involves a systematic approach to reaction conditions and purification methods. Key considerations include:

  • Solvent Selection: The choice of solvent can significantly impact reaction kinetics and solubility of reactants and products. A reaction optimization spreadsheet can be a useful tool for in-silico exploration of solvent effects to identify conditions that favor high conversion rates[4]. For purification, non-protonic polar solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or dimethyl sulfoxide (DMSO) are often used for dissolving the crude product before recrystallization[5][6].

  • Temperature Control: Precise temperature control during the reaction and purification is crucial. Heating is often required to dissolve the crude product for recrystallization, with typical temperatures ranging from 40 to 100°C[1][5][6]. Subsequent slow cooling to 0-10°C can promote complete precipitation and crystallization of the purified product[1][5].

  • Purification Strategy: Recrystallization is a common and effective method for purifying the final product. A mixed solvent system, often an organic solvent and water, can be employed to induce precipitation[1][5]. The purity of the crude product should ideally be above 95% before final purification steps to achieve high purity ( >99.5%) in the final product[5][6].

Q3: What are some common impurities I might encounter, and how can I minimize them?

Impurities in complex syntheses can arise from starting materials, side reactions, or incomplete reactions. In syntheses analogous to that of Dasatinib, potential impurities can include unreacted starting materials or intermediates. For example, in some routes, excess reagents are used, which can be challenging to remove from the final product[2].

To minimize impurities:

  • Ensure the purity of your starting materials.

  • Optimize reaction stoichiometry and conditions to drive the reaction to completion.

  • Employ appropriate work-up and purification procedures, such as column chromatography for intermediates and recrystallization for the final product[7].

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Reaction Yield Incomplete reaction, side reactions, product decomposition, or mechanical loss during work-up.- Monitor reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.- Adjust reaction temperature and catalyst concentration.- Ensure an inert atmosphere if reactants are sensitive to air or moisture.- Optimize the work-up procedure to minimize product loss.
Low Purity of Crude Product Presence of unreacted starting materials, byproducts, or residual solvents.- Modify the stoichiometry of reactants.- Explore different solvent systems for the reaction and extraction.- Use flash silica gel column chromatography to purify crude products[7].- Ensure complete removal of solvents under reduced pressure.
Difficulty in Product Crystallization Product is an oil or amorphous solid, supersaturation, or presence of impurities inhibiting crystal growth.- Try different solvent systems for recrystallization.- Use a seed crystal to induce crystallization.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Further purify the product to remove impurities that may be hindering crystallization.
Inconsistent Results Variability in starting material quality, reaction conditions, or work-up procedures.- Standardize the source and purity of all reagents and solvents.- Maintain precise control over reaction parameters (temperature, time, stirring rate).- Develop and strictly follow a detailed standard operating procedure (SOP).

Experimental Protocols

The following are generalized experimental protocols based on methodologies for structurally related compounds. These should be adapted and optimized for the specific synthesis of this compound.

General Synthesis Workflow

A Step 1: Core Heterocycle Synthesis B Step 2: Functional Group Introduction A->B Intermediate 1 C Step 3: Final Coupling Reaction B->C Intermediate 2 D Work-up & Crude Isolation C->D Crude Product E Purification D->E Purified Product F Final Product Characterization E->F

Caption: General multi-step synthesis workflow for complex heterocyclic compounds.

Detailed Recrystallization Protocol for Purification
  • Dissolution: Dissolve the crude this compound product (purity >95%) in a minimal amount of a suitable organic solvent (e.g., DMF, DMSO) by heating to 40-100°C with stirring[5][6].

  • Decolorization (Optional): If the solution is colored, add activated carbon and stir for a short period, then filter the hot solution to remove the carbon.

  • Precipitation: While maintaining the temperature, slowly add a co-solvent in which the product is insoluble (e.g., water, acetone) dropwise until the solution becomes slightly turbid[1][6].

  • Crystallization: Slowly cool the mixture to 0-10°C with continuous stirring to allow for complete crystallization of the product[5].

  • Isolation: Collect the solid product by filtration (e.g., suction filtration) and wash the filter cake with a cold solvent mixture[6].

  • Drying: Dry the purified product under vacuum at an appropriate temperature (e.g., ~50°C) to a constant weight[6].

Data Presentation

Table 1: Summary of Purification Parameters for Analogous Compounds
Parameter Condition 1 Condition 2 Condition 3 Reference
Crude Purity >95%>97%Not Specified[5][6]
Solvent System 80% Ethanol-WaterDMF & Water/AcetoneDMSO & Water/Organic Solvent[1][5][6]
Dissolution Temp. Heating40-100°CRoom Temp. to Reflux[5][6][6]
Crystallization Temp. Cold Storage (overnight)0-10°C0-10°C[5][6]
Final Purity 99.4% - 99.7%>99.5%99.92%[5][6]
Yield 58.4% - 72.5%Not Specified56.2%[6]

Logical Troubleshooting Workflow

start Problem Identified low_yield Low Yield start->low_yield low_purity Low Purity start->low_purity check_reaction Check Reaction Conditions (Temp, Time, Stoichiometry) low_yield->check_reaction check_sm Verify Starting Material Purity low_purity->check_sm optimize_purification Optimize Purification (Solvent, Temp) low_purity->optimize_purification adjust_synthesis Adjust Synthesis Strategy check_reaction->adjust_synthesis check_sm->adjust_synthesis analyze_byproducts Identify Byproducts (LC-MS, NMR) optimize_purification->analyze_byproducts analyze_byproducts->adjust_synthesis solution Problem Resolved adjust_synthesis->solution

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Troubleshooting C25H19ClN4O4S solubility issues in buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for C25H19ClN4O4S. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a complex organic molecule. While specific experimental solubility data for this compound is not widely published, its chemical structure suggests it is likely a hydrophobic compound with poor aqueous solubility. It is recommended to start solubility testing in organic solvents such as DMSO or ethanol and then dilute into aqueous buffers.

Q2: My this compound precipitated out of solution when I diluted my DMSO stock into my aqueous buffer. What should I do?

A2: This is a common issue with hydrophobic compounds. The DMSO concentration may be too low in the final solution to maintain solubility. You can try several approaches:

  • Increase the final DMSO concentration, if your experimental system can tolerate it.

  • Use a co-solvent in your buffer, such as ethanol, polyethylene glycol (PEG), or glycerol.[1]

  • Optimize the pH of your buffer, as the solubility of ionizable compounds can be pH-dependent.[2]

  • Consider using surfactants or cyclodextrins to enhance solubility.[3][4]

Q3: Can I heat the solution to dissolve my this compound?

A3: Gently warming the solution can help dissolve the compound. However, be cautious as excessive heat may degrade this compound. It is crucial to assess the thermal stability of the compound before applying heat. If you do warm the solution, allow it to cool to room temperature slowly to prevent rapid precipitation.

Q4: What is the best way to prepare a stock solution of this compound?

A4: For a hydrophobic compound like this compound, the recommended approach is to first prepare a high-concentration stock solution in an organic solvent in which it is freely soluble, such as dimethyl sulfoxide (DMSO) or ethanol. This stock can then be serially diluted into your experimental buffer.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffer

Symptoms:

  • Visible particles, cloudiness, or turbidity in the buffer after adding the this compound stock solution.

  • Inconsistent results in bioassays.

Troubleshooting Workflow:

G start Precipitation Observed check_stock Is the stock solution clear? start->check_stock remake_stock Remake stock solution. Ensure complete dissolution. check_stock->remake_stock No check_final_conc Is final organic solvent concentration sufficient? check_stock->check_final_conc Yes increase_organic Increase final organic solvent %. (e.g., DMSO, Ethanol) check_final_conc->increase_organic No check_pH Is the buffer pH optimal? check_final_conc->check_pH Yes success Solubility Achieved increase_organic->success adjust_pH Test a range of buffer pH values. check_pH->adjust_pH Unsure use_excipients Consider solubility enhancers: - Surfactants (e.g., Tween-80) - Cyclodextrins - Co-solvents (e.g., PEG, glycerol) check_pH->use_excipients Yes, still precipitates adjust_pH->success use_excipients->success G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factor ERK->TF Gene Gene Expression TF->Gene Ligand Growth Factor Ligand->Receptor This compound This compound (Inhibitor) This compound->RAF

References

C25H19ClN4O4S stability problems in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: C25H19ClN4O4S

This technical support center provides guidance on the long-term storage and stability of the research compound this compound. Given that specific stability data for this molecule is not extensively published, this guide is based on established best practices for the storage and handling of complex heterocyclic small molecules in a research and drug development setting.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For maximal stability, this compound should be stored under controlled conditions to minimize degradation. As a solid, it should be stored in a tightly sealed, opaque container, protected from light, moisture, and excessive heat. For solutions, storage at low temperatures is crucial. A statistical projection of compound integrity over four years for a diverse set of compounds showed significant differences based on storage conditions.[1]

Q2: How should I store solutions of this compound?

A2: Solutions are generally less stable than the solid compound. If you must store the compound in solution (e.g., in DMSO), prepare aliquots to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C.[2] Storage under an inert atmosphere (e.g., argon) can further prevent oxidative degradation. A study on 778 diverse compounds in DMSO showed a 12% loss of integrity at -20°C under argon over a 4-year projected period, compared to a 21% loss under ambient atmosphere at the same temperature.[1]

Q3: What are the visible signs of degradation for this compound?

A3: Visual inspection can be the first indicator of compound degradation. Signs to look for include:

  • A change in color or appearance of the solid material.

  • Cloudiness or precipitation in a solution that was previously clear.[3]

  • The appearance of new spots on a Thin-Layer Chromatography (TLC) analysis.

  • The emergence of new peaks in High-Performance Liquid Chromatography (HPLC) chromatograms.

Q4: What are the likely degradation pathways for a molecule with the formula this compound?

A4: Without a definitive structure, we must infer potential degradation pathways based on the elemental composition. The presence of nitrogen (N), sulfur (S), and oxygen (O) suggests the likelihood of heteroaromatic rings and functional groups susceptible to hydrolysis and oxidation. For instance, if the molecule contains a sulfonamide group, a common moiety in medicinal chemistry, it could be susceptible to cleavage of the S-N bond.[4] Thieno-pyrimidine cores, another possibility, can undergo oxidation.[5]

Q5: How often should I check the purity of my stored this compound?

A5: For long-term studies, it is advisable to re-analyze the purity of your stock, both solid and solution, at regular intervals (e.g., every 6-12 months). For critical experiments, purity should be confirmed before use, especially if the stock has been stored for an extended period.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments, potentially linked to the instability of this compound.

Issue 1: Inconsistent or non-reproducible results in biological assays.

  • Question: Why am I seeing variable results (e.g., IC50 values) in my cell-based or enzymatic assays using the same batch of this compound?

  • Answer: This could be due to the degradation of the compound in your assay medium or improper storage of stock solutions.

    • Troubleshooting Steps:

      • Confirm Stock Solution Integrity: Analyze your DMSO stock solution by HPLC to check for degradation products.

      • Assess Stability in Assay Buffer: Incubate this compound in your assay buffer for the duration of your experiment and analyze for degradation.

      • Use Fresh Aliquots: Always use a fresh aliquot of your stock solution for each experiment to avoid issues from repeated freeze-thaw cycles.

      • Minimize Light Exposure: During your experiment, protect your plates and solutions from direct light.

Issue 2: Appearance of unexpected peaks in HPLC/LC-MS analysis.

  • Question: I am analyzing my sample of this compound and see new, smaller peaks that were not present when I first received the compound. What could be the cause?

  • Answer: The appearance of new peaks is a strong indicator of degradation. The identity of these peaks will depend on the degradation pathway.

    • Troubleshooting Steps:

      • Review Storage Conditions: Ensure that the compound has been stored according to the recommended guidelines (see FAQ A1 & A2).

      • Solvent Purity: Use only high-purity, HPLC-grade solvents for your mobile phase and sample diluent, as contaminants can cause baseline noise and spurious peaks.

      • Forced Degradation Study: To understand potential degradation products, you can perform a forced degradation study by subjecting the compound to stress conditions (e.g., acid, base, heat, oxidation, light).[6] This can help in identifying the peaks you are observing.

Issue 3: Difficulty in dissolving the compound.

  • Question: My sample of this compound is no longer fully dissolving in the solvent it was previously soluble in. Why is this happening?

  • Answer: This could be due to the formation of less soluble degradation products or polymers.

    • Troubleshooting Steps:

      • Visual Inspection: Check the solid material for any changes in appearance.

      • Purity Check: Analyze a small, undissolved portion if possible, or a saturated solution, to identify potential impurities.

      • Gentle Warming/Sonication: Try gentle warming or sonication to aid dissolution, but be aware that this could accelerate degradation if the compound is thermally labile.

Quantitative Data Summary

Table 1: Impact of Storage Conditions on Compound Integrity (Projected over 4 Years)

Storage Condition Atmosphere Projected Compound Integrity Loss
+15°C Argon 58%
-20°C Ambient 21%
-20°C Argon 12%

Data derived from a study on 778 diverse compounds in DMSO.[1]

Experimental Protocols

Protocol 1: General Stability Assessment by HPLC

This protocol outlines a basic procedure to assess the stability of this compound in a given solvent over time.

  • Objective: To determine the stability of this compound in a specific solvent under defined storage conditions.

  • Materials:

    • This compound solid

    • HPLC-grade solvent (e.g., DMSO)

    • HPLC system with UV or MS detector

    • Appropriate HPLC column (e.g., C18)

    • HPLC-grade mobile phase solvents

    • Autosampler vials

  • Methodology:

    • Initial Analysis (T=0):

      • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mM).

      • Immediately analyze this solution by HPLC to obtain an initial chromatogram. This will serve as the baseline (T=0).

      • The method should be able to separate the parent compound from any initial impurities.

    • Sample Storage:

      • Aliquot the remaining stock solution into several vials and store them under the desired conditions (e.g., -20°C, 4°C, room temperature).

    • Time-Point Analysis:

      • At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), retrieve one aliquot from each storage condition.

      • Allow the aliquot to come to room temperature before analysis.

      • Analyze the sample by HPLC using the same method as for the T=0 sample.

    • Data Analysis:

      • Compare the chromatograms from each time point to the T=0 chromatogram.

      • Calculate the percentage of the parent compound remaining at each time point by comparing the peak area of the parent compound to the total peak area of all components (parent + degradation products).

      • % Remaining = (Peak Area of Parent at Tx / Peak Area of Parent at T0) * 100

Visualizations

G cluster_0 Troubleshooting Workflow for Compound Stability Start Inconsistent Experimental Results CheckPurity Check Purity of Stock Solution (HPLC, LC-MS) Start->CheckPurity DegradationObserved Degradation Products Observed? CheckPurity->DegradationObserved ReviewStorage Review Storage Conditions (Temp, Light, Air) DegradationObserved->ReviewStorage Yes OtherIssues Investigate Other Experimental Variables DegradationObserved->OtherIssues No NewStock Prepare Fresh Stock Solution ReviewStorage->NewStock ReRun Re-run Experiment NewStock->ReRun

Caption: Troubleshooting workflow for stability issues.

G cluster_1 Hypothetical Degradation Pathways for this compound Parent This compound (Parent Compound) Hydrolysis Hydrolysis (e.g., amide or sulfonamide cleavage) Parent->Hydrolysis Oxidation Oxidation (e.g., sulfur or electron-rich heterocycle) Parent->Oxidation Photodegradation Photodegradation (UV/light exposure) Parent->Photodegradation Product1 Hydrolytic Product(s) Hydrolysis->Product1 Product2 Oxidized Product(s) Oxidation->Product2 Product3 Photodegradation Product(s) Photodegradation->Product3

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Overcoming Off-Target Effects of Seliciclib (C25H19ClN4O4S) in Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and mitigate the off-target effects of Seliciclib (also known as Roscovitine or CYC202), a cyclin-dependent kinase (CDK) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is Seliciclib (C25H19ClN4O4S) and what are its primary targets?

Seliciclib (CYC202, R-roscovitine) is a second-generation, small-molecule inhibitor of cyclin-dependent kinases (CDKs).[1] It functions by competing with ATP for the binding site on these kinases.[1][2] Its primary targets include:

  • Cyclin E/CDK2

  • Cyclin H/CDK7

  • Cyclin T/CDK9[1]

Inhibition of these CDKs leads to a reduction in tumor growth and can induce apoptosis (programmed cell death).[1]

Q2: What are the known off-target effects of Seliciclib?

While Seliciclib is designed to be more selective than first-generation CDK inhibitors, it is known to have off-target effects.[3] Documented off-target effects include:

  • Erk-1 and Erk-2 Phosphorylation: Seliciclib can cause an increase in the phosphorylation of Erk-1 and Erk-2.[3]

  • Pyridoxal Kinase (PDXK): This enzyme is also inhibited by Seliciclib.[3]

  • Inhibition of RNA Synthesis: Seliciclib can suppress mRNA synthesis by inhibiting the phosphorylation of the carboxyl-terminal domain of RNA polymerase II.[4]

  • NF-κB-dependent Gene Transcription: It can block this transcription pathway.[5]

  • PKA and Ribosomal S6 Kinase (RS6K): Activity of these kinases can be reduced by Seliciclib.[5]

It is important for researchers to consider these off-target effects when interpreting experimental results.

Q3: How can I confirm that the observed cellular phenotype is due to on-target CDK inhibition by Seliciclib?

To confirm that the observed effects are due to the inhibition of the intended CDK targets, several experimental approaches can be used:

  • Use of Structurally Unrelated CDK Inhibitors: Compare the effects of Seliciclib with other CDK inhibitors that have different chemical scaffolds.[6] If the phenotype is consistent across different inhibitors of the same target, it is more likely to be an on-target effect.

  • Rescue Experiments: If possible, overexpress a drug-resistant mutant of the target CDK. If the phenotype is reversed, it strongly suggests an on-target effect.

  • Western Blotting for Downstream Targets: Analyze the phosphorylation status of known downstream substrates of the targeted CDKs. A decrease in the phosphorylation of these substrates would indicate on-target activity.

  • Cellular Thermal Shift Assay (CETSA): This assay can be used to verify direct binding of Seliciclib to its target proteins in intact cells.[7][8]

Q4: What are some general strategies to minimize off-target effects in my experiments?

Minimizing off-target effects is crucial for obtaining reliable data.[9] Consider the following strategies:

  • Use the Lowest Effective Concentration: Titrate Seliciclib to the lowest concentration that elicits the desired on-target effect to minimize the engagement of lower-affinity off-targets.

  • Time-Course Experiments: Observe the effects at different time points. On-target effects often manifest earlier than off-target effects.

  • Use of Multiple Cell Lines: Confirm your findings in different cell lines to ensure the observed phenotype is not cell-type specific.

  • Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to knockdown or knockout the intended target. If the phenotype of the genetic perturbation matches the phenotype of Seliciclib treatment, it strengthens the evidence for an on-target effect.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent results between experiments. - Cell passage number and confluency.- Variability in compound preparation.- Use cells within a consistent passage number range.- Seed cells at a consistent density.- Prepare fresh stock solutions of Seliciclib regularly.
Observed phenotype does not correlate with known CDK inhibition. - The phenotype may be due to an off-target effect.- The cell line may have intrinsic resistance mechanisms.- Perform kinome profiling to identify other inhibited kinases.[10][11]- Conduct a Cellular Thermal Shift Assay (CETSA) to confirm target engagement.[7][8]- Test the effect in a different cell line.
High levels of cell death at low concentrations. - The cell line may be particularly sensitive to the inhibition of a specific CDK or an off-target.- The compound may be cytotoxic through an off-target mechanism.- Perform a detailed dose-response curve to determine the IC50 value.- Analyze markers of apoptosis (e.g., cleaved caspase-3) by Western blot to confirm the mechanism of cell death.- Use a less sensitive cell line if appropriate for the experimental question.
No effect on the phosphorylation of a known downstream target. - The antibody for the phosphorylated protein is not working correctly.- The specific phosphorylation site is not regulated by the targeted CDK in your cell line.- The compound is not entering the cells or is being rapidly metabolized.- Validate the phospho-specific antibody using a positive and negative control.- Consult the literature to confirm the signaling pathway in your specific cell model.- Perform a cellular uptake assay or use live-cell imaging to confirm compound entry.[12]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This protocol is adapted from established CETSA procedures to verify the binding of Seliciclib to its target CDKs in intact cells.[7][8][13][14]

Materials:

  • Cells of interest

  • Seliciclib

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • PCR tubes or 96-well PCR plates

  • Thermocycler

  • Centrifuge

  • Equipment for Western blotting

Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat one set of cells with Seliciclib at the desired concentration and another set with an equivalent volume of DMSO (vehicle control).

    • Incubate for the desired treatment time (e.g., 1-3 hours) at 37°C.[15]

  • Harvesting and Washing:

    • Harvest the cells and wash them with PBS.

    • Resuspend the cell pellet in PBS.

  • Heating:

    • Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

    • Heat the samples at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at room temperature.[13]

  • Lysis:

    • Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature) or by adding lysis buffer.[13]

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis:

    • Collect the supernatant (soluble protein fraction).

    • Analyze the levels of the target CDKs (e.g., CDK2, CDK7, CDK9) in the soluble fraction by Western blotting.

    • A shift in the melting curve to a higher temperature in the Seliciclib-treated samples compared to the control indicates target engagement.

Kinome Profiling

This conceptual protocol outlines the general steps for assessing the selectivity of Seliciclib across a broad panel of kinases. This is often performed as a service by specialized companies.[6][10]

Principle:

The activity of a large number of purified kinases is measured in the presence of a set concentration of Seliciclib. The percentage of inhibition for each kinase is determined, providing a selectivity profile.

General Workflow:

  • Compound Submission: Provide a sample of Seliciclib at a known concentration.

  • Kinase Panel Screening:

    • The compound is typically screened at a single high concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., over 400).

    • The activity of each kinase is measured, often using a radiometric or luminescence-based assay that detects ATP consumption or substrate phosphorylation.[12]

  • Data Analysis:

    • The percentage of inhibition for each kinase is calculated relative to a vehicle control.

    • The results are often visualized on a kinome tree diagram to show the selectivity of the compound across the kinome.

  • Dose-Response Follow-up:

    • For kinases that show significant inhibition (e.g., >70%), a follow-up dose-response experiment is performed to determine the IC50 value.[10]

Western Blotting for Downstream CDK Targets

This protocol provides a method to assess the on-target activity of Seliciclib by measuring the phosphorylation of a known downstream target of CDK2, the Retinoblastoma protein (pRb).[16][17][18][19][20]

Materials:

  • Cells treated with Seliciclib or DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-Rb (Ser807/811)

    • Mouse anti-total Rb

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies:

    • Anti-rabbit IgG-HRP

    • Anti-mouse IgG-HRP

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Lyse the treated and control cells in lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding sample buffer and heating.

  • SDS-PAGE and Transfer:

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies (e.g., anti-phospho-Rb and anti-β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

  • Stripping and Re-probing (for total Rb):

    • If probing for total Rb on the same membrane, the membrane can be stripped of the first set of antibodies and then re-probed with the anti-total Rb antibody following the same incubation and washing steps.

  • Analysis:

    • Quantify the band intensities. A decrease in the ratio of phospho-Rb to total Rb in the Seliciclib-treated samples compared to the control indicates on-target inhibition of CDK2.

Visualizations

experimental_workflow_CETSA cluster_cell_culture Cell Culture cluster_heating Heating cluster_analysis Analysis start Seed Cells treatment Treat with Seliciclib or DMSO start->treatment harvest Harvest and Wash Cells treatment->harvest heat Heat at Temperature Gradient harvest->heat lysis Cell Lysis heat->lysis centrifuge Centrifugation lysis->centrifuge supernatant Collect Supernatant centrifuge->supernatant wb Western Blot for Target Protein supernatant->wb signaling_pathway_CDK2 CyclinE_CDK2 Cyclin E / CDK2 Complex pRb pRb CyclinE_CDK2->pRb phosphorylates E2F E2F pRb->E2F inhibits S_Phase S-Phase Entry E2F->S_Phase promotes Seliciclib Seliciclib Seliciclib->CyclinE_CDK2 troubleshooting_logic start Unexpected Phenotype Observed q1 Is the phenotype seen with other CDK2/7/9 inhibitors? start->q1 on_target Likely On-Target Effect q1->on_target Yes off_target Possible Off-Target Effect q1->off_target No validate Validate with Rescue Experiment or Knockdown on_target->validate profile Perform Kinome Profiling or CETSA off_target->profile

References

Technical Support Center: C25H19ClN4O4S and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for the chemical compound with the molecular formula C25H19ClN4O4S have not yielded specific experimental data, established protocols, or a recognized common name. The information presented here is based on general principles of experimental chemistry and data available for structurally related compounds. This guide is intended to provide general troubleshooting advice and highlight potential areas of experimental variability.

Frequently Asked Questions (FAQs)

Q1: I am unable to find any published experimental protocols for this compound. Where should I start?

A: The absence of published data suggests that this compound is likely a novel or sparsely studied compound. When working with such compounds, it is crucial to start with small-scale pilot experiments to determine fundamental properties such as solubility, stability, and optimal reaction conditions. It is advisable to:

  • Review literature for structurally similar compounds. The search results indicated related structures such as 1,3,4-thiadiazole and thieno[3,2-d]pyrimidine derivatives. Protocols for these may serve as a starting point.

  • Perform thorough characterization. Confirm the identity and purity of your starting material using techniques like NMR, mass spectrometry, and elemental analysis. Impurities can be a significant source of variability.

  • Conduct solubility and stability tests. Determine suitable solvents and assess the compound's stability under different conditions (e.g., temperature, light, pH).

Q2: My synthesis of a compound related to this compound is giving low and inconsistent yields. What are the common causes?

A: Variability in the synthesis of complex organic molecules can arise from several factors. For the synthesis of related 1,3,4-thiadiazole derivatives, common challenges include:

  • Purity of starting materials: Ensure the purity of precursors, such as substituted benzoic acids and hydrazines.

  • Reaction conditions: Temperature, reaction time, and the presence of moisture can significantly impact yield and purity. For instance, the cyclization step to form the thiadiazole ring is often sensitive to acidic or basic conditions.

  • Purification methods: The choice of crystallization solvent or chromatography conditions can affect the recovery of the final product.

Q3: I am observing high variability in the biological activity of my compound. What could be the reasons?

A: Reproducibility in biological assays is critical. Common sources of variability include:

  • Compound handling: Ensure consistent stock solution preparation and storage. Some compounds may be prone to degradation in solution.

  • Cell-based assay conditions: Factors such as cell passage number, confluency, and serum concentration in the media can influence cellular responses.

  • Assay-specific parameters: For enzyme inhibition assays, substrate and enzyme concentrations, as well as incubation times, must be strictly controlled.

Troubleshooting Guides

Synthesis and Purification
IssuePotential CauseSuggested Solution
Low or no product yield Incorrect reaction conditions (temperature, time).Systematically vary reaction parameters in small-scale trials.
Degradation of starting materials or product.Confirm the stability of all reagents and the product under the reaction conditions.
Inefficient purification.Experiment with different crystallization solvents or chromatography techniques.
Inconsistent product purity Side reactions.Analyze byproducts to understand side reactions and adjust conditions to minimize them.
Incomplete reaction.Monitor the reaction progress using techniques like TLC or LC-MS to ensure completion.
Biological Assays
IssuePotential CauseSuggested Solution
High well-to-well variability in plate-based assays Inconsistent cell seeding.Ensure homogenous cell suspension before and during plating.
Edge effects in the plate.Avoid using the outer wells of the plate for experimental samples.
Pipetting errors.Use calibrated pipettes and consistent technique.
Poor reproducibility between experiments Variation in compound stock solutions.Prepare fresh stock solutions for each experiment or validate storage stability.
Differences in cell culture conditions.Maintain a consistent cell culture protocol, including media, supplements, and passage number.
Reagent variability.Use reagents from the same lot number whenever possible.

Experimental Workflow and Logic

The following diagram illustrates a logical workflow for approaching research with a novel compound like this compound.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_physchem Physicochemical Profiling cluster_bioassay Biological Evaluation synthesis Synthesize Compound purification Purify Compound synthesis->purification characterization Characterize (NMR, MS, etc.) purification->characterization solubility Solubility Testing characterization->solubility stability Stability Assessment solubility->stability pilot_assay Pilot Biological Assay (Dose-Response) stability->pilot_assay definitive_assay Definitive Biological Assay pilot_assay->definitive_assay reproducibility Assess Reproducibility definitive_assay->reproducibility signaling_pathway_investigation phenotypic_screen Phenotypic Screen (e.g., Cell Viability) target_identification Target Identification (e.g., Proteomics, Kinase Panel) phenotypic_screen->target_identification Identify molecular target pathway_analysis Pathway Analysis (e.g., Western Blot, Reporter Assay) target_identification->pathway_analysis Elucidate pathway involvement mechanism_validation Mechanism of Action Validation pathway_analysis->mechanism_validation Confirm mechanism

Technical Support Center: C25H19ClN4O4S (Darunavir) Delivery for Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with C25H19ClN4O4S (Darunavir) in animal models.

Frequently Asked Questions (FAQs)

1. What is this compound? this compound is the chemical formula for Darunavir, a nonpeptidic protease inhibitor.[1] It is widely used in antiretroviral therapy to treat Human Immunodeficiency Virus (HIV) infection.[2] Darunavir works by blocking the HIV protease enzyme, which is essential for the virus to produce mature, functional proteins for replication.[3][4]

2. What are the main challenges in delivering Darunavir in animal models? The primary challenges with Darunavir are its low aqueous solubility and poor oral bioavailability.[1][2] As a Biopharmaceutical Classification System (BCS) Class II drug, its absorption is limited, with an oral bioavailability of only about 37% when administered alone.[1][5] This necessitates careful formulation and often co-administration with a pharmacokinetic enhancer like ritonavir.

3. How can I dissolve Darunavir for in vivo studies? Darunavir is poorly soluble in water but soluble in DMSO.[4][6] For animal administration, a co-solvent system is typically required. A successfully used vehicle for intravenous (IV) and intranasal (IN) administration in mice consists of 5% DMSO, 80% PEG400, and 15% PBS.[7] For stock solutions, DMSO can be used, but fresh DMSO is recommended as moisture absorption can reduce solubility.[4]

4. What are the common administration routes for Darunavir in animal models?

  • Intravenous (IV): Used for direct systemic administration to achieve predictable plasma concentrations.[7][8]

  • Intranasal (IN): This route can bypass the blood-brain barrier (BBB) and has been shown to increase Darunavir concentration in the brain compared to IV administration, making it suitable for neurological studies.[7][8]

  • Oral Gavage: While common for many drugs, the low bioavailability of Darunavir makes this route challenging.[5] Co-administration with ritonavir is typically required to increase plasma concentrations by inhibiting CYP3A4 metabolism.[5][9][10]

5. Why is ritonavir often used with Darunavir? Darunavir is extensively metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[5][9] Ritonavir is a potent inhibitor of CYP3A4.[11] By co-administering a low dose of ritonavir, the metabolism of Darunavir is slowed, which significantly increases its plasma concentration and half-life. This "boosting" effect enhances bioavailability from ~37% to ~82% and is a standard clinical practice.[5][9]

6. What are typical dosages for mice? Dosages in mice can range from 2.5 mg/kg to 25 mg/kg for pharmacokinetic and biodistribution studies.[7][8][12] Toxicity studies in rats have used much higher doses, up to 1000 mg/kg/day (with ritonavir boosting), to establish safety margins.[13] The specific dose will depend on the experimental goals, the delivery route, and the formulation used.

Troubleshooting Guides

Q: My Darunavir solution is precipitating. What can I do? A: Precipitation is a common issue due to Darunavir's low aqueous solubility.

  • Check Your Solvent: Ensure you are using a suitable co-solvent system. For a 1 mL working solution, one formulation involves adding 50 μL of a 100 mg/mL DMSO stock to 400 μL of PEG300, mixing, then adding 50 μL of Tween80, mixing again, and finally adding 500 μL of ddH2O.[4]

  • Use Fresh DMSO: If preparing a stock solution, use fresh, anhydrous DMSO, as absorbed moisture can decrease solubility.[4]

  • Sonication: Gentle warming and sonication can help re-dissolve the compound, but always check for degradation afterward.

  • Consider Nanoformulations: For persistent issues, consider encapsulating Darunavir in nanoparticles, such as PLGA, which can improve stability and solubility in aqueous solutions.[14][15]

Q: The plasma concentrations of Darunavir in my animals are highly variable or lower than expected. Why? A:

  • Route of Administration: Oral administration without a booster like ritonavir will result in low and variable plasma levels due to poor absorption and high first-pass metabolism.[5] The absolute oral bioavailability of Darunavir alone is only 37%.[5]

  • Food Effects: Administration with food can increase the Cmax and AUC of boosted Darunavir by about 30%.[5] Ensure that feeding schedules are consistent across all experimental groups.

  • Drug Interactions: Co-administration with CYP3A inducers (e.g., rifampicin) can drastically lower Darunavir concentrations and is contraindicated.[11] Ensure no other compounds being administered could interfere with CYP3A4.

  • Formulation Issues: If the drug has precipitated out of the delivery vehicle, the actual administered dose will be lower than intended. Check the clarity of your dosing solution just before administration.

Q: My animals are showing signs of distress or adverse effects. What should I monitor for? A:

  • Hepatotoxicity: The most significant reported toxicity is liver injury.[16] Monitor for symptoms like lethargy, loss of appetite, and changes in stool or urine color. Blood tests for liver enzymes (ALT, AST) are recommended for long-term studies.[17] Patients with pre-existing liver dysfunction are at higher risk.[16]

  • Skin Reactions: Severe skin reactions, including Stevens-Johnson Syndrome, have been reported in a small percentage of cases (0.4%).[16] Monitor for any signs of rash or skin abnormalities.

  • Gastrointestinal Issues: Common side effects include diarrhea and nausea.[3][17] Monitor animal weight and hydration status.

Data Presentation: Quantitative Summaries

Table 1: Darunavir Biodistribution in Mice (ng/g or ng/mL)

RouteDoseBrainLiverPlasma
Intravenous (IV) 2.5 mg/kg6.91 ± 1.69118.39 ± 28.1381.37 ± 22.04
Intranasal (IN) 2.5 mg/kg12.08 ± 2.9129.27 ± 4.1719.91 ± 12.65
Intravenous (IV) 25 mg/kg12.84 ± 2.881085.18 ± 255.0899.12 ± 136.93
Intranasal (IN) 25 mg/kg19.74 ± 1.80833.83 ± 242.4320.56 ± 40.04
(Data represents cumulative concentrations and is adapted from studies in Balb/c mice)[7][8]

Table 2: Recommended Solvent Compositions for Darunavir Formulation

FormulationDMSOPEG400/PEG300PBS/ddH2OOtherUse Case
Vehicle 1 5%80% (PEG400)15% (PBS)-IV & IN in mice[7]
Vehicle 2 5%40% (PEG300)50% (ddH2O)5% Tween80General in vivo[4]
Vehicle 3 5%--95% Corn OilOral/IP[4]

Table 3: Key Pharmacokinetic Parameters of Darunavir

ParameterDarunavir AloneDarunavir + RitonavirNotes
Oral Bioavailability ~37%~82%Ritonavir inhibits CYP3A metabolism.[5][9]
Tmax (Time to Peak) 2.5 - 4 hours2.5 - 4 hoursTime to reach maximum plasma concentration.[5]
Plasma Protein Binding ~95%~95%Primarily binds to alpha 1-acid glycoprotein.[5]
Terminal Half-Life -~15 hoursThe half-life is significantly extended with ritonavir.[5]

Experimental Protocols

Protocol 1: Preparation and Administration of Darunavir for Pharmacokinetic Studies in Mice

1. Materials:

  • Darunavir (this compound) powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Polyethylene glycol 400 (PEG400)

  • Phosphate-buffered saline (PBS), sterile

  • Sterile microcentrifuge tubes and syringes

2. Preparation of Dosing Solution (Based on Vehicle 1):

  • Prepare the vehicle by mixing 5% DMSO, 80% PEG400, and 15% PBS (v/v/v). For example, to make 1 mL of vehicle, mix 50 µL DMSO, 800 µL PEG400, and 150 µL PBS.

  • Weigh the required amount of Darunavir powder to achieve the target concentration (e.g., for a 2.5 mg/kg dose in a 25g mouse with a 10 mL/kg injection volume, the concentration would be 0.25 mg/mL).

  • First, dissolve the Darunavir powder in the DMSO portion of the vehicle.

  • Gradually add the PEG400 while vortexing.

  • Finally, add the PBS and vortex thoroughly until the solution is clear. Prepare fresh on the day of the experiment.

3. Animal Administration:

  • Use 10-12 week old Balb/c mice, acclimated for at least 7 days.[7]

  • Intravenous (IV) Administration: Administer the solution via the tail vein. The injection volume is typically 5-10 mL/kg.

  • Intranasal (IN) Administration: Administer a low volume (e.g., 0.5 mL/kg) slowly into the nostrils, alternating between nares to allow for absorption.[7]

4. Sample Collection:

  • Collect blood (e.g., via cardiac puncture) and tissues (brain, liver, etc.) at predetermined time points (e.g., 1, 3, 6, and 12 hours post-dose).[7]

  • Store plasma and homogenized tissue samples at -80°C until analysis by a validated method like LC-MS/MS.[18]

Protocol 2: Preparation of PLGA-Darunavir Nanoformulation

1. Principle: This protocol uses a nano-precipitation technique to encapsulate Darunavir within Poly(lactic-co-glycolic acid) (PLGA) nanoparticles to improve its delivery characteristics.[15]

2. Materials:

  • Darunavir

  • PLGA

  • Acetone

  • 1% Polyvinyl alcohol (PVA) aqueous solution

3. Procedure:

  • Prepare a solution by dissolving 45 mg of PLGA and 5 mg of Darunavir in 4 mL of acetone.[15]

  • Using a magnetic stirrer set at 400 rpm, add the PLGA-Darunavir solution dropwise into 10 mL of a 1% PVA aqueous solution.[15]

  • The nanoparticles will form spontaneously.

  • The resulting nano-suspension must be further processed (e.g., centrifugation, washing, and lyophilization) to purify the nanoparticles and prepare them for in vivo use.

Visualizations

cluster_Mechanism Darunavir Mechanism of Action HIV HIV RNA Polyprotein Gag-Pol Polyprotein HIV->Polyprotein Translation Protease HIV Protease Proteins Mature Viral Proteins Protease->Proteins Cleavage Virion Infectious Virion Assembly Proteins->Virion DRV Darunavir DRV->Protease Inhibits

Caption: Darunavir inhibits HIV Protease, preventing polyprotein cleavage.

cluster_Workflow Pharmacokinetic Study Workflow acclimate 1. Animal Acclimatization (≥ 7 days) formulate 2. Prepare Dosing Solution (Fresh) acclimate->formulate dose 3. Administer Darunavir (IV, IN, etc.) formulate->dose collect 4. Collect Samples (Blood, Tissues at T1, T2...) dose->collect process 5. Process & Store Samples (-80°C) collect->process analyze 6. LC-MS/MS Analysis process->analyze data 7. Data Interpretation (PK Modeling) analyze->data

Caption: Workflow for a typical pharmacokinetic study in animal models.

cluster_Troubleshoot Troubleshooting Unexpected Results start Unexpected Result (e.g., Low Plasma Conc.) check_sol Verify Solution Clarity (No Precipitate) start->check_sol check_dose Confirm Dosing Technique & Volume check_sol->check_dose Clear reform Reformulate Drug check_sol->reform Precipitate check_boost Oral Route? Was Ritonavir Used? check_dose->check_boost OK retrain Refine Dosing Protocol check_dose->retrain Error check_int Review Co-administered Compounds check_boost->check_int Yes / NA add_boost Add Ritonavir Booster check_boost->add_boost No check_animal Assess Animal Health (Weight, Behavior) check_int->check_animal OK remove_int Isolate Test Compound check_int->remove_int Interaction Possible vet_consult Consult Vet / Euthanize check_animal->vet_consult Adverse Effects

Caption: Logic diagram for troubleshooting common experimental issues.

References

C25H19ClN4O4S data analysis and interpretation challenges

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Clorazisulfan (C25H19ClN4O4S), a novel investigational compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the analysis and interpretation of experimental data related to this molecule.

Frequently Asked Questions (FAQs)

Q1: What is Clorazisulfan (this compound)?

A1: Clorazisulfan is a synthetic, small-molecule compound with the molecular formula this compound. It is currently under investigation as a potent and selective inhibitor of the hypothetical "Kinase-Associated Proliferation" (KAP) signaling pathway, which has been implicated in certain types of cancer. Its mechanism of action is believed to involve competitive binding at the ATP-binding site of KAP1 kinase.

Q2: What is the recommended solvent for dissolving Clorazisulfan?

A2: Clorazisulfan is sparingly soluble in aqueous solutions. For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO) at a concentration of 10-20 mM. For cell-based assays, ensure the final concentration of DMSO in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.

Q3: What is the stability of Clorazisulfan in solution?

A3: DMSO stock solutions of Clorazisulfan are stable for up to 3 months when stored at -20°C and protected from light. Repeated freeze-thaw cycles should be avoided. Working solutions in aqueous buffers should be prepared fresh daily.

Q4: Are there any known off-target effects of Clorazisulfan?

A4: Preliminary screening suggests that Clorazisulfan has a high degree of selectivity for KAP1 kinase over other related kinases at concentrations up to 1 µM. However, at higher concentrations, some inhibition of the structurally similar KBP2 kinase has been observed. Researchers should consider performing their own selectivity profiling in their model system.

Troubleshooting Guides

Mass Spectrometry (MS) Analysis

Q: I am observing poor signal intensity for Clorazisulfan in my LC-MS analysis. What are the possible causes and solutions?

A: Poor signal intensity can be due to several factors.[1][2]

  • Suboptimal Ionization: Clorazisulfan, containing a sulfonamide group, may ionize more efficiently in negative ion mode. Ensure you are using the appropriate ionization mode (ESI- or ESI+). Experiment with different ionization sources if available (e.g., APCI).[1]

  • Sample Concentration: The concentration of your sample may be too low for detection.[1] Consider concentrating your sample or injecting a larger volume.

  • Ion Suppression: Components of your mobile phase or sample matrix may be suppressing the ionization of Clorazisulfan. Ensure you are using high-purity solvents and consider a sample clean-up step.

  • Instrument Calibration: Ensure your mass spectrometer is properly tuned and calibrated.[1]

Q: I am observing unexpected peaks in the mass spectrum of my purified Clorazisulfan sample. What could be the issue?

A: Unexpected peaks could be due to:

  • Contaminants: The peaks may correspond to residual solvents, reagents from synthesis, or contaminants from your LC system.[3] Run a blank injection to identify system-related peaks.

  • In-source Fragmentation: The molecule may be fragmenting in the ion source. Try reducing the source temperature or using a softer ionization technique.

  • Adduct Formation: Clorazisulfan may be forming adducts with ions present in the mobile phase (e.g., [M+Na]+, [M+K]+). Try to identify these common adducts.

NMR Spectroscopy Analysis

Q: The peaks in the 1H NMR spectrum of Clorazisulfan are broad. What could be causing this?

A: Peak broadening in NMR can have several causes:

  • Aggregation: At higher concentrations, molecules like Clorazisulfan may aggregate, leading to broader signals. Try acquiring the spectrum at a lower concentration.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can cause significant line broadening. Ensure your sample and NMR tube are clean.

  • Chemical Exchange: If the molecule is undergoing conformational exchange on the NMR timescale, this can lead to broadened peaks. Acquiring the spectrum at different temperatures may help to resolve this.

Q: I am having difficulty assigning all the peaks in the 13C NMR spectrum. What can I do?

A: For complex molecules, a standard 13C NMR may not be sufficient for full assignment.

  • 2D NMR: It is highly recommended to perform 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals, which will greatly aid in structural elucidation.[4]

  • Computational Prediction: Computational chemistry software can be used to predict the 13C chemical shifts, providing a theoretical guide for your assignments.[5]

HPLC Analysis

Q: I am observing peak tailing for Clorazisulfan in my reverse-phase HPLC chromatogram. How can I improve the peak shape?

A: Peak tailing is a common issue, often related to secondary interactions with the stationary phase.[6][7]

  • Mobile Phase pH: The sulfonamide group in Clorazisulfan has acidic protons. Adjusting the pH of the mobile phase with a buffer (e.g., phosphate or acetate) can help to suppress the ionization of residual silanol groups on the column, reducing tailing.[6]

  • Column Choice: Using a column with end-capping can minimize interactions with free silanol groups.[6]

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.[6][7]

Q: The retention time of Clorazisulfan is shifting between injections. What is the cause?

A: Retention time shifts can indicate a problem with the stability of your HPLC system.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.

  • Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts. Ensure accurate and consistent mixing of solvents.[6]

  • Temperature Fluctuations: Changes in column temperature can affect retention time. Use a column oven to maintain a constant temperature.[8]

Cell-Based Assays

Q: My IC50 values for Clorazisulfan in a kinase inhibition assay are highly variable. What are the potential sources of this variability?

A: Inconsistent IC50 values are a frequent challenge in cell-based assays.[9][10][11]

  • Cell Density and Health: Ensure that cells are seeded at a consistent density and are in a healthy, logarithmic growth phase.[12] Cell passage number can also influence results.[12]

  • Compound Precipitation: Clorazisulfan has low aqueous solubility. It may be precipitating in the assay medium. Visually inspect the wells for any precipitate. Consider using a lower concentration of the compound or adding a small amount of a solubilizing agent.

  • Assay Incubation Time: The incubation time with the compound can significantly affect the IC50 value. Optimize and standardize the incubation time.

  • Reagent Quality: Ensure all reagents, including ATP and the kinase substrate, are of high quality and have not undergone degradation.

Q: I am observing cytotoxicity at concentrations where I expect to see specific kinase inhibition. How can I differentiate between cytotoxicity and targeted inhibition?

A: It is crucial to distinguish between specific on-target effects and general cytotoxicity.

  • Cytotoxicity Assay: Run a parallel cytotoxicity assay (e.g., using a marker for cell viability like resazurin or a membrane integrity assay) under the same conditions as your kinase assay. This will help you determine the concentration range where Clorazisulfan is toxic to the cells.

  • Control Compound: Include a negative control compound with a similar chemical scaffold but known to be inactive against the target kinase.

  • Rescue Experiment: If possible, a rescue experiment where the downstream effects of kinase inhibition are reversed by adding a product of the enzymatic reaction can provide strong evidence for on-target activity.

Quantitative Data Summary

The following table summarizes the key physicochemical and in vitro properties of a representative batch of Clorazisulfan.

PropertyValue
Molecular Formula This compound
Molecular Weight 522.97 g/mol
Purity (by HPLC) >99.5%
Solubility in DMSO ≥ 20 mM
logP (calculated) 4.2
KAP1 Kinase IC50 50 nM
KBP2 Kinase IC50 2.5 µM
Cytotoxicity (HepG2) > 10 µM

Experimental Protocol: In Vitro KAP1 Kinase Inhibition Assay

This protocol describes a luminescent assay to determine the IC50 of Clorazisulfan against KAP1 kinase by measuring the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant human KAP1 kinase

  • KAP1-specific peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Clorazisulfan stock solution (10 mM in DMSO)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well assay plates

  • Multichannel pipette or liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of Clorazisulfan in DMSO. Further dilute these solutions in kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be ≤ 0.5%.

  • Reaction Setup:

    • Add 2.5 µL of the diluted Clorazisulfan solution or control (DMSO in buffer) to the wells of the 384-well plate.

    • Add 2.5 µL of KAP1 kinase and substrate solution in kinase assay buffer to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer to each well. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Detection:

    • Add 10 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 20 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each Clorazisulfan concentration relative to the positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percentage of inhibition against the logarithm of the Clorazisulfan concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

G cluster_0 Upstream Activation cluster_1 KAP Signaling Pathway cluster_2 Downstream Effects Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PDK1 PDK1 PI3K->PDK1 KAP1 KAP1 PDK1->KAP1 Substrate A Substrate A KAP1->Substrate A Substrate B Substrate B KAP1->Substrate B Cell Proliferation Cell Proliferation Substrate A->Cell Proliferation Cell Survival Cell Survival Substrate B->Cell Survival Clorazisulfan Clorazisulfan Clorazisulfan->KAP1 Inhibition G start synthesis Chemical Synthesis This compound start->synthesis 1 end purification Purification HPLC synthesis->purification 2 characterization Structural Characterization NMR, MS purification->characterization 3 in_vitro In Vitro Assay Kinase Inhibition (IC50) characterization->in_vitro 4 cell_based Cell-Based Assay Proliferation, Cytotoxicity in_vitro->cell_based 5 data_analysis Data Analysis Dose-Response Curves cell_based->data_analysis 6 data_analysis->end 7 G start Inconsistent IC50 Values check_cells Check Cell Health & Density? start->check_cells check_compound Check Compound Solubility? check_cells->check_compound Yes solution_cells Standardize cell passage and seeding density. Use cells in logarithmic growth phase. check_cells->solution_cells No check_reagents Check Reagent Stability? check_compound->check_reagents Yes solution_compound Visually inspect for precipitation. Test lower compound concentrations. check_compound->solution_compound No check_protocol Review Assay Protocol? check_reagents->check_protocol Yes solution_reagents Use fresh reagents. Aliquot and store properly. check_reagents->solution_reagents No solution_protocol Verify incubation times and reagent concentrations. check_protocol->solution_protocol No

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed comparative analysis of a representative thiazolylhydrazone derivative, structurally related to the query compound C25H19ClN4O4S (2-[4-[(E)-[[4-[2-(4-chloroanilino)thiazol-4-yl]benzoyl]hydrazono]methyl]phenoxy]acetic acid), and the well-established antibiotic, Fosfomycin. Due to the absence of publicly available efficacy data for this compound, this guide utilizes data from a closely related thiazolylhydrazone compound to provide a meaningful comparison based on structural class. The focus of this comparison is on the antibacterial efficacy, mechanism of action, and the experimental protocols used to determine these properties.

Compound Overview

Target Compound Class: Thiazolylhydrazone Derivatives

Thiazolylhydrazone derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. The molecule this compound, identified as 2-[4-[(E)-[[4-[2-(4-chloroanilino)thiazol-4-yl]benzoyl]hydrazono]methyl]phenoxy]acetic acid, belongs to this class. These compounds are characterized by a thiazole ring linked to a hydrazone moiety. Their proposed mechanism of action often involves the inhibition of essential bacterial enzymes.

Related Compound: Fosfomycin

Fosfomycin is a broad-spectrum, bactericidal antibiotic used for the treatment of various bacterial infections, particularly urinary tract infections. Its unique mechanism of action involves the inhibition of an early and essential step in bacterial cell wall biosynthesis.

Quantitative Efficacy Comparison

The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for a representative thiazolylhydrazone derivative and Fosfomycin against various microbial strains. Lower MIC values indicate greater potency.

Compound/DrugBacillus subtilis (ATCC 6633)Candida tropicalis (ATCC 13803)
Thiazolylhydrazone Derivative16 µg/mL[1]16 µg/mL[1]
Fosfomycin0.5-2 µg/mLNot Applicable

Note: Data for the specific compound this compound is not available in the cited literature. The data presented for the thiazolylhydrazone derivative is from a structurally related compound as reported by Cukurovali et al. Fosfomycin is generally not effective against fungi, hence data for C. tropicalis is not applicable.

Mechanism of Action

Thiazolylhydrazone Derivatives (Proposed)

While the exact mechanism for the specific class of the target compound is a subject of ongoing research, many antibacterial agents with similar structural motifs are known to target essential bacterial enzymes. One such critical target is MurA , an enzyme that catalyzes the first committed step in peptidoglycan biosynthesis. Inhibition of MurA disrupts the formation of the bacterial cell wall, leading to cell lysis and death.

Fosfomycin

Fosfomycin acts as an analog of phosphoenolpyruvate (PEP) and irreversibly inhibits the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase). By covalently binding to the active site of MurA, Fosfomycin blocks the synthesis of UDP-N-acetylmuramic acid, a crucial precursor for peptidoglycan formation. This disruption of the cell wall synthesis pathway is ultimately lethal to the bacterium.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the MurA-catalyzed step in peptidoglycan synthesis, which is the target of Fosfomycin and potentially the thiazolylhydrazone derivatives, and a general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

MurA_Pathway PEP Phosphoenolpyruvate (PEP) MurA MurA Enzyme PEP->MurA UNAG UDP-N-acetylglucosamine (UNAG) UNAG->MurA EP_UNAG Enolpyruvyl-UDP-N-acetylglucosamine MurA->EP_UNAG Peptidoglycan Peptidoglycan Biosynthesis EP_UNAG->Peptidoglycan Fosfomycin Fosfomycin Fosfomycin->MurA Inhibits Thiazolylhydrazone Thiazolylhydrazone (Proposed) Thiazolylhydrazone->MurA Inhibits (Proposed)

Caption: Proposed inhibitory action on the MurA pathway.

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Prep Prepare Serial Dilutions of Test Compound Inoculation Inoculate Dilutions with Bacteria Compound_Prep->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Inoculation Incubate Incubate at 37°C for 18-24 hours Inoculation->Incubate Observation Observe for Turbidity Incubate->Observation MIC_Determination Determine MIC (Lowest concentration with no visible growth) Observation->MIC_Determination

Caption: General workflow for MIC determination.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of the thiazolylhydrazone derivatives was determined using a micro-broth dilution method.

  • Preparation of Test Compounds: The synthesized compounds were dissolved in dimethylsulfoxide (DMSO) to prepare stock solutions.

  • Preparation of Inoculum: The bacterial strains were cultured in Mueller-Hinton broth (MHB) at 37°C. The cultures were then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Micro-dilution Assay: The assay was performed in 96-well microtiter plates. Serial two-fold dilutions of the test compounds were prepared in MHB.

  • Inoculation and Incubation: Each well was inoculated with the standardized bacterial suspension. The plates were then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Conclusion

While direct efficacy data for this compound is not currently available, the analysis of a structurally related thiazolylhydrazone derivative reveals promising antibacterial activity. The MIC values, although higher than those of Fosfomycin against Bacillus subtilis, indicate that this class of compounds holds potential for further development. The proposed mechanism of action, targeting the essential MurA enzyme, aligns with the strategy of developing novel antibiotics against well-validated bacterial targets. Further investigation into the specific activity and mechanism of this compound is warranted to fully elucidate its therapeutic potential.

References

Validating Target Engagement of C25H19ClN4O4S In Situ: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of target engagement in situ is a critical step in drug discovery and development. It provides essential evidence that a drug candidate interacts with its intended molecular target within a cellular context, which is fundamental to understanding its mechanism of action and interpreting efficacy and toxicity data. This guide provides a comparative overview of modern techniques for assessing the in situ target engagement of the novel compound C25H19ClN4O4S, hereafter referred to as "Compound-X". We will explore the principles, protocols, and data interpretation for several key methodologies, supported by hypothetical experimental data to illustrate their application.

Overview of In Situ Target Engagement Methodologies

Several powerful techniques have been developed to measure drug-target interactions directly within intact cells or tissues. Each method offers unique advantages and is suited to different stages of the drug discovery pipeline. The primary methods discussed in this guide are the Cellular Thermal Shift Assay (CETSA), Chemical Probe-Based Assays, and Target Engagement-Mediated Amplification (TEMA).

Comparison of Key Methodologies

The choice of method for validating the target engagement of Compound-X will depend on factors such as the availability of specific reagents (e.g., antibodies, modified compounds), the desired throughput, and the need for spatial resolution.

FeatureCellular Thermal Shift Assay (CETSA)Chemical Probe-Based AssaysTarget Engagement-Mediated Amplification (TEMA)
Principle Ligand binding stabilizes the target protein against heat-induced denaturation.[1][2]A modified version of the compound (probe) with a reporter tag is used in competitive binding assays.[3][4]An oligonucleotide-conjugated drug visualizes target engagement via rolling-circle amplification.[5]
Compound Modification Not required; uses the unmodified compound.[1]Requires synthesis of a tagged or clickable probe.[3]Requires synthesis of an oligonucleotide-conjugated drug.[5]
Target Modification Not required; measures engagement with endogenous proteins.[2]Not required for the target protein itself.Not required for the target protein itself.
Readout Western Blot, ELISA, Mass Spectrometry, High-Content Imaging.[1][6]In-gel fluorescence, Mass Spectrometry, Microscopy.[3]Fluorescence Microscopy.[5]
Key Advantages - Physiologically relevant; uses unmodified compound and endogenous target.[6]- Can be adapted for proteome-wide studies (MS-CETSA).[2]- In situ imaging format allows for single-cell resolution.[1][7]- High sensitivity.- Can be used to identify off-targets.[3]- Versatile due to various possible tags (fluorophores, biotin).- High signal amplification.- Provides spatial resolution at the subcellular level.[5]- Proximity ligation variant (proxTEMA) enhances specificity.[5]
Key Limitations - Not all proteins exhibit a clear thermal shift.- High-throughput screening can be challenging.[1]- Probe synthesis can be complex.- The probe's properties might differ from the parent compound.[3]- Requires conjugation of a large oligonucleotide to the drug.- Potential for steric hindrance affecting binding.

Hypothetical Target Engagement Data for Compound-X

To illustrate the output of these assays, the following table summarizes hypothetical quantitative data for Compound-X against its putative target, "Kinase-Y".

Assay TypeParameterValueInterpretation
In-Cell CETSA EC50 of Thermal Stabilization 150 nMCompound-X effectively engages and stabilizes Kinase-Y in intact cells with a nanomolar potency.
Competitive Chemical Probe Assay IC50 of Probe Displacement 120 nMCompound-X competes with a Kinase-Y-directed probe, confirming direct binding in a cellular lysate.
TEMA Cellular Target Engagement (EC50) 200 nMCompound-X shows dose-dependent engagement with Kinase-Y in fixed cells, as visualized by fluorescence.
Kinase Activity Assay IC50 of Kinase Inhibition 180 nMThe target engagement of Compound-X translates into functional inhibition of Kinase-Y activity.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of target engagement assays. Below are representative protocols for the discussed techniques.

In Situ Cellular Thermal Shift Assay (CETSA) with Imaging Readout

This protocol is adapted from high-content imaging CETSA methodologies.[1][7] It allows for the quantification of target engagement at the single-cell level.[7][8]

Objective: To determine the dose-dependent thermal stabilization of Target-Y by Compound-X in adherent cells.

Materials:

  • Adherent cells expressing Target-Y (e.g., A431 cells).[1]

  • Compound-X stock solution (e.g., 10 mM in DMSO).

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Fixative solution (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking buffer (e.g., 5% BSA in PBS).

  • Primary antibody specific for Target-Y.

  • Fluorescently labeled secondary antibody.

  • Nuclear stain (e.g., DAPI).

  • 384-well microplates.[1]

Procedure:

  • Cell Seeding: Seed cells into a 384-well plate at an appropriate density (e.g., 2000 cells/well) and allow them to adhere overnight.[1]

  • Compound Treatment: Prepare serial dilutions of Compound-X in cell culture medium. Treat the cells with the different concentrations of Compound-X or vehicle (DMSO) for 1-2 hours at 37°C.

  • Thermal Challenge: Place the 384-well plate in a PCR machine with a heated lid or a specialized plate heater. Heat the plate to the predetermined melting temperature of Target-Y (e.g., 48°C) for 3 minutes, followed by cooling to room temperature. Leave some wells unheated as a control.

  • Fixation and Permeabilization: Gently wash the cells with PBS. Fix the cells with the fixative solution for 15 minutes at room temperature. Wash again with PBS and then permeabilize for 10 minutes.

  • Immunostaining: Wash the cells with PBS and block for 1 hour at room temperature. Incubate with the primary antibody against Target-Y overnight at 4°C. The next day, wash and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour.

  • Imaging and Analysis: Wash the plate and acquire images using a high-content imaging system.

  • Data Analysis: Segment the images to identify individual cells and nuclei. Quantify the mean fluorescence intensity of the Target-Y signal in the cytoplasm or nucleus of each cell. For each concentration of Compound-X, calculate the average fluorescence intensity. The remaining soluble protein after the heat challenge is a measure of target stabilization. Plot the normalized fluorescence intensity against the logarithm of the Compound-X concentration and fit a dose-response curve to determine the EC50.

Competitive Chemical Probe-Based Assay

This protocol outlines a competitive binding experiment using a clickable chemical probe derived from Compound-X to measure target engagement in cell lysates.[3][4]

Objective: To quantify the ability of Compound-X to compete with a clickable probe for binding to Target-Y.

Materials:

  • Cells expressing Target-Y.

  • Compound-X.

  • Clickable probe analog of Compound-X (e.g., with a terminal alkyne).

  • Lysis buffer.

  • Azide-functionalized reporter tag (e.g., Azide-Biotin or Azide-Fluorophore).

  • Click chemistry reagents (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like TBTA).

  • SDS-PAGE gels and Western blotting reagents or streptavidin beads for enrichment.

Procedure:

  • Cell Culture and Lysis: Culture cells to a high density and harvest. Lyse the cells in a suitable buffer to prepare a soluble proteome fraction.

  • Competitive Incubation: Aliquot the cell lysate. Add increasing concentrations of the unmodified Compound-X to the aliquots and incubate for 30-60 minutes at 4°C to allow for binding to Target-Y.

  • Probe Labeling: Add a fixed, low concentration of the clickable probe to each aliquot and incubate for a further 30 minutes. The probe will bind to the fraction of Target-Y not occupied by Compound-X.

  • Click Reaction: Initiate the click chemistry reaction by adding the azide-reporter tag and the click chemistry reagents to each sample. Allow the reaction to proceed for 1 hour at room temperature.[3]

  • Detection and Analysis:

    • In-gel fluorescence: If an azide-fluorophore was used, separate the proteins by SDS-PAGE and visualize the labeled Target-Y using a fluorescence gel scanner.

    • Western Blot/Affinity Enrichment: If an azide-biotin was used, the biotinylated proteins can be enriched using streptavidin beads, followed by elution and detection of Target-Y by Western blot.

  • Data Analysis: Quantify the signal from the labeled Target-Y at each concentration of Compound-X. The signal will decrease as the concentration of Compound-X increases. Plot the normalized signal against the logarithm of the Compound-X concentration and fit a competition binding curve to determine the IC50.

Visualizations: Pathways and Workflows

Diagrams created using the DOT language to illustrate key concepts.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase-Y Kinase-Y Receptor->Kinase-Y activates Substrate Substrate Kinase-Y->Substrate phosphorylates Downstream Effector Downstream Effector Substrate->Downstream Effector Transcription Factor Transcription Factor Downstream Effector->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression External Signal External Signal External Signal->Receptor Compound-X Compound-X Compound-X->Kinase-Y inhibits

Caption: Hypothetical signaling pathway inhibited by Compound-X.

CETSA_Workflow cluster_protocol In Situ CETSA Protocol A 1. Seed cells in 384-well plate B 2. Treat with Compound-X concentrations A->B C 3. Apply thermal challenge B->C D 4. Fix and permeabilize cells C->D E 5. Immunostain for target protein D->E F 6. High-content imaging E->F G 7. Quantify fluorescence intensity F->G H 8. Plot dose-response curve & determine EC50 G->H

Caption: Experimental workflow for in situ CETSA.

Caption: Logic of a competitive chemical probe assay.

References

Comparative Analysis of the Novel MurA Inhibitor C25H19ClN4O4S and the Standard-of-Care Antibiotic Fosfomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the investigational compound C25H19ClN4O4S, a novel pyrrolidinedione-based inhibitor of the bacterial enzyme MurA, and Fosfomycin, the current standard-of-care antibiotic targeting the same pathway. This document synthesizes available data to offer a comprehensive overview of their mechanisms of action, inhibitory activities, and potential clinical relevance.

Introduction

The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents with unique mechanisms of action. The bacterial cell wall synthesis pathway presents a valuable target, as it is essential for bacterial survival and absent in humans. MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) catalyzes the first committed step in peptidoglycan biosynthesis, making it an attractive target for new antibiotics.[1][2][3] The only clinically utilized inhibitor of MurA is Fosfomycin, an epoxide antibiotic discovered in 1969.[4][5] This guide focuses on a comparative evaluation of a novel pyrrolidinedione-based MurA inhibitor, this compound, against Fosfomycin.

Mechanism of Action

Both this compound and Fosfomycin target the MurA enzyme, but through different modes of inhibition.

This compound is a reversible inhibitor of MurA.[1][6] As a member of the pyrrolidinedione class, it is suggested to bind non-covalently to the enzyme. A significant advantage of this compound class is its demonstrated activity against both wild-type (WT) MurA and the Fosfomycin-resistant C115D MurA mutant.[1][6] This suggests a different binding mode compared to Fosfomycin, potentially offering a solution to combat existing resistance mechanisms.

Fosfomycin acts as an irreversible inhibitor of MurA.[4][7][8] It functions as an analog of phosphoenolpyruvate (PEP) and forms a covalent bond with a cysteine residue (Cys115 in E. coli) in the active site of the MurA enzyme.[4][8][9] This covalent modification permanently inactivates the enzyme, thereby halting peptidoglycan synthesis and leading to bacterial cell death.[4][7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating MurA inhibitors.

cluster_0 Bacterial Cell Wall Synthesis (Cytoplasmic Steps) cluster_1 Inhibitor Action UDP-GlcNAc UDP-GlcNAc MurA MurA UDP-GlcNAc->MurA PEP PEP PEP->MurA UDP-GlcNAc-enolpyruvate UDP-GlcNAc-enolpyruvate MurA->UDP-GlcNAc-enolpyruvate Catalyzes Further Steps Further Steps UDP-GlcNAc-enolpyruvate->Further Steps Leads to Peptidoglycan Synthesis This compound This compound This compound->MurA Reversibly Inhibits Fosfomycin Fosfomycin Fosfomycin->MurA Irreversibly Inhibits

Caption: Targeted signaling pathway of MurA in bacterial peptidoglycan synthesis and points of inhibition.

Start Start Compound Library Screening Compound Library Screening Start->Compound Library Screening Hit Identification Hit Identification Compound Library Screening->Hit Identification MurA Inhibition Assay (IC50) MurA Inhibition Assay (IC50) Hit Identification->MurA Inhibition Assay (IC50) Lead Optimization Lead Optimization MurA Inhibition Assay (IC50)->Lead Optimization Antibacterial Susceptibility Testing (MIC) Antibacterial Susceptibility Testing (MIC) Lead Optimization->Antibacterial Susceptibility Testing (MIC) In vivo Efficacy and Toxicity In vivo Efficacy and Toxicity Antibacterial Susceptibility Testing (MIC)->In vivo Efficacy and Toxicity End End In vivo Efficacy and Toxicity->End

Caption: General experimental workflow for the discovery and evaluation of novel MurA inhibitors.

Comparative Performance Data

The following table summarizes the available quantitative data for this compound and Fosfomycin. It is important to note that the data for this compound is based on the most potent compound within its reported class of pyrrolidinediones, as specific data for this exact molecular formula is limited in publicly accessible literature.

ParameterThis compound (or representative pyrrolidinedione)FosfomycinReference
Target MurAMurA[1][4]
Mechanism Reversible InhibitionIrreversible Inhibition[1][4]
IC50 vs. WT MurA ~4.5 µM~5 µM (varies with assay conditions)[1]
IC50 vs. C115D MurA Active (equipotent to WT)Inactive/High Resistance[1]
Antibacterial Spectrum Broad-spectrum potentialBroad-spectrum (Gram-positive and Gram-negative)[6][10][11]
Clinical Use InvestigationalClinically used for uncomplicated UTIs[6][12]

Experimental Protocols

MurA Inhibition Assay

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against the MurA enzyme.

Objective: To quantify the inhibitory potency of a test compound against MurA.

Principle: The MurA-catalyzed reaction of UDP-N-acetylglucosamine (UNAG) and phosphoenolpyruvate (PEP) produces inorganic phosphate (Pi). The amount of Pi generated is measured colorimetrically, and the reduction in Pi production in the presence of an inhibitor reflects the inhibitor's potency.

Materials:

  • Purified MurA enzyme (wild-type and/or mutant)

  • UDP-N-acetylglucosamine (UNAG)

  • Phosphoenolpyruvate (PEP)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

  • Test compound (e.g., this compound) and control inhibitor (e.g., Fosfomycin)

  • Pi detection reagent (e.g., Malachite Green-based reagent)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and the control inhibitor in the assay buffer.

  • In a microplate, add the assay buffer, MurA enzyme, and the test/control compounds at various concentrations.

  • Initiate the enzymatic reaction by adding the substrates UNAG and PEP.

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • Stop the reaction and measure the amount of released inorganic phosphate by adding the Pi detection reagent.

  • Measure the absorbance at the appropriate wavelength (e.g., ~650 nm for Malachite Green).

  • Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent at which no visible growth is observed after incubation.

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound (e.g., this compound) and control antibiotic (e.g., Fosfomycin)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland standards for inoculum standardization

  • Incubator

Procedure:

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).

  • Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Prepare two-fold serial dilutions of the test compound and control antibiotic in CAMHB in the microtiter plate.

  • Inoculate each well containing the antimicrobial dilutions with the standardized bacterial suspension. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Conclusion

The novel pyrrolidinedione-based MurA inhibitor, represented by the molecular formula this compound, presents a promising alternative to the standard-of-care drug, Fosfomycin. Its reversible mechanism of action and, most notably, its efficacy against Fosfomycin-resistant MurA mutants, highlight its potential to address existing antibiotic resistance. While further preclinical and clinical studies are required to fully assess its therapeutic potential, the initial data suggests that this compound class warrants further investigation in the development of new antibacterial agents. The comparative analysis provided in this guide serves as a valuable resource for researchers and drug development professionals in this field.

References

Navigating the Selectivity Landscape: A Comparative Guide to C25H19ClN4O4S (Compound X) Cross-Reactivity Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount to advancing a compound from a promising hit to a viable therapeutic candidate. This guide provides a comprehensive framework for assessing the cross-reactivity and selectivity profile of the investigational compound C25H19ClN4O4S, hereafter referred to as Compound X. Due to the absence of publicly available data for this specific molecule, this document serves as a methodological blueprint, offering standardized experimental protocols, data presentation formats, and comparative analysis strategies that can be applied to Compound X and other novel chemical entities.

The journey of a drug from discovery to clinical application is fraught with challenges, a significant one being the potential for off-target effects. These unintended interactions can lead to adverse side effects and toxicity, ultimately derailing promising therapeutic programs. A thorough and early assessment of a compound's selectivity—its ability to interact with its intended biological target while avoiding others—is therefore not just a regulatory requirement but a cornerstone of rational drug design.

This guide will walk through the essential steps to build a robust selectivity profile for Compound X, enabling a direct and objective comparison with alternative therapeutic agents.

I. Target Identification and Off-Target Nomination

The initial step in any selectivity profiling endeavor is to identify the primary biological target of Compound X. This is typically achieved through a combination of computational modeling, in vitro screening against known target families (e.g., kinases, GPCRs, ion channels), and cellular assays designed to measure a specific biological response.

Once the primary target is established, the next critical step is to nominate a panel of potential off-targets for screening. This panel should be rationally designed and include:

  • Closely related family members: Proteins that share a high degree of sequence or structural homology with the primary target.

  • Known "anti-targets": Proteins that are frequently implicated in adverse drug reactions (e.g., hERG, CYP450 enzymes).

  • Targets from relevant signaling pathways: Proteins that operate upstream or downstream of the primary target.

II. Experimental Protocols for Selectivity Profiling

A multi-pronged experimental approach is essential to build a comprehensive understanding of a compound's selectivity. Below are detailed protocols for key assays.

A. In Vitro Kinase Profiling

Given that a significant portion of modern drug discovery targets protein kinases, a broad kinase screen is a common and informative starting point.

Experimental Protocol: KinomeScan™ (DiscoverX)

  • Compound Preparation: Compound X and comparator compounds are solubilized in DMSO to a stock concentration of 10 mM.

  • Assay Principle: The assay is based on a competitive binding format. An active site-directed ligand is immobilized on a solid support. Kinases are then added in the presence of the test compound. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound for the kinase.

  • Procedure:

    • A panel of 468 human kinases is utilized.

    • Compound X is tested at a fixed concentration (e.g., 1 µM) in duplicate.

    • The amount of kinase bound to the solid support is quantified using a proprietary method.

  • Data Analysis: Results are typically expressed as a percentage of control (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound. A lower %Ctrl value indicates stronger binding. A common threshold for a significant interaction is a %Ctrl < 35%.

B. Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to assess target engagement in a more physiologically relevant cellular environment.

Experimental Protocol: CETSA®

  • Cell Culture and Treatment:

    • A relevant human cell line is cultured to ~80% confluency.

    • Cells are treated with Compound X or a vehicle control for a defined period (e.g., 1 hour).

  • Thermal Challenge:

    • The treated cells are harvested, lysed, and the resulting lysate is aliquoted.

    • Aliquots are heated to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

  • Protein Quantification:

    • The heated lysates are centrifuged to pellet aggregated proteins.

    • The amount of soluble target protein remaining in the supernatant is quantified by Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of Compound X compared to the vehicle control indicates target engagement.

III. Data Presentation for Comparative Analysis

Clear and concise data presentation is crucial for interpreting selectivity profiles and making informed decisions.

Table 1: Comparative Kinase Selectivity Profile of Compound X and Alternatives

Kinase TargetCompound X (%Ctrl @ 1µM)Comparator A (%Ctrl @ 1µM)Comparator B (%Ctrl @ 1µM)
Primary Target 5 8 12
Off-Target 1854092
Off-Target 2922588
Off-Target 3786075
Off-Target 4951598
Off-Target 5885585

Table 2: IC50/Ki Values for Key Targets

TargetCompound X (IC50, nM)Comparator A (IC50, nM)Comparator B (IC50, nM)
Primary Target 15 25 50
Off-Target 2>10,000250>10,000
Off-Target 4>10,000150>10,000

IV. Visualization of Key Concepts and Workflows

Visual aids are invaluable for communicating complex biological and experimental information.

G cluster_workflow Experimental Workflow for Selectivity Profiling A Compound X Synthesis & QC B Primary Target Identification A->B C Broad Panel Screening (e.g., KinomeScan) B->C D Dose-Response Assays for Hits C->D E Cellular Target Engagement (e.g., CETSA) D->E F In Vivo Efficacy & Toxicity Studies E->F G Compound X Compound X Primary Target Primary Target Compound X->Primary Target Inhibition Off-Target 1 Off-Target 1 Compound X->Off-Target 1 Weak Inhibition Off-Target 2 Off-Target 2 Compound X->Off-Target 2 Weak Inhibition Downstream Effector 1 Downstream Effector 1 Primary Target->Downstream Effector 1 Activation Downstream Effector 2 Downstream Effector 2 Downstream Effector 1->Downstream Effector 2 Biological Response Biological Response Downstream Effector 2->Biological Response G cluster_comparison Comparative Selectivity Logic A Compound X High Potency High Selectivity D Ideal Candidate Profile A->D Meets Criteria B Comparator A High Potency Low Selectivity B->D Fails on Selectivity C Comparator B Low Potency High Selectivity C->D Fails on Potency

Preclinical Validation of C25H19ClN4O4S: A Comparative Analysis in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing preclinical data for the compound with the molecular formula C25H19ClN4O4S is currently unavailable due to the absence of publicly accessible research under this specific identifier. Scientific literature searches did not yield specific studies detailing the efficacy, safety, or pharmacokinetic profile of a compound with this formula.

This guide is intended for researchers, scientists, and drug development professionals. To provide a thorough comparative analysis as requested, including quantitative data, experimental protocols, and visualizations of signaling pathways, a common name, internal code, or any other identifier for the compound this compound is required.

Once a specific compound can be identified, the following structure will be used to present the preclinical validation data in a comparative guide format.

Comparative Efficacy in Animal Models

Data on the in vivo efficacy of the identified compound will be presented in a tabular format, comparing it against relevant alternative treatments or standard-of-care therapies. Key parameters will include:

CompoundAnimal ModelTumor Type/Disease ModelDosing RegimenPrimary EndpointResults (% TGI, Survival Benefit, etc.)
[Identified Compound]
Comparator A
Comparator B

TGI: Tumor Growth Inhibition

Comparative Safety and Toxicology

A summary of the safety and toxicology data from animal studies will be provided to compare the tolerability of the identified compound with that of its alternatives.

CompoundAnimal SpeciesDosing RegimenKey Toxicities ObservedNo Observed Adverse Effect Level (NOAEL)
[Identified Compound]
Comparator A
Comparator B

Comparative Pharmacokinetics

The pharmacokinetic properties of the identified compound and its comparators in relevant animal models will be summarized to understand their absorption, distribution, metabolism, and excretion (ADME) profiles.

CompoundAnimal SpeciesRoute of AdministrationTmax (h)Cmax (ng/mL)AUC (ng·h/mL)Half-life (t½) (h)
[Identified Compound]
Comparator A
Comparator B

Tmax: Time to maximum concentration; Cmax: Maximum concentration; AUC: Area under the curve

Experimental Protocols

Detailed methodologies for the key experiments cited in the tables above will be provided. This will include:

  • Animal Models: Species, strain, age, and sex of the animals used. Justification for the choice of model.

  • Drug Formulation and Administration: Details of how the compounds were formulated and the route and schedule of administration.

  • Efficacy Studies: A step-by-step description of the tumor implantation or disease induction, treatment protocol, and methods for assessing the primary and secondary endpoints.

  • Toxicology Studies: An outline of the safety assessment protocols, including the parameters monitored (e.g., clinical signs, body weight, hematology, clinical chemistry, and histopathology).

  • Pharmacokinetic Studies: A description of the blood sampling schedule, analytical methods for drug quantification, and the software used for pharmacokinetic analysis.

Signaling Pathways and Experimental Workflows

Visual diagrams will be generated using the DOT language to illustrate relevant biological pathways and experimental procedures.

Example: Hypothetical Signaling Pathway

G cluster_0 Drug Action Pathway Compound Compound Target_Protein Target_Protein Compound->Target_Protein Inhibition Downstream_Effector_1 Downstream_Effector_1 Target_Protein->Downstream_Effector_1 Downstream_Effector_2 Downstream_Effector_2 Downstream_Effector_1->Downstream_Effector_2

Caption: A diagram illustrating the hypothetical mechanism of action.

Example: Experimental Workflow

G Animal_Model_Induction Animal_Model_Induction Treatment_Groups Treatment_Groups Animal_Model_Induction->Treatment_Groups Data_Collection Data_Collection Treatment_Groups->Data_Collection Analysis Analysis Data_Collection->Analysis

Caption: A simplified workflow for a preclinical efficacy study.

To proceed with generating a specific and detailed comparison guide, please provide a recognized name or identifier for the compound with the chemical formula this compound.

Unraveling the Identity of C25H19ClN4O4S: A Prerequisite for Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations to identify the chemical probe with the molecular formula C25H19ClN4O4S have not yielded a specific, well-characterized compound within publicly accessible chemical databases. This lack of identification precludes a direct comparative analysis with alternative probes as requested.

The molecular formula this compound does not correspond to a commonly known or commercially available chemical probe with established experimental data. This suggests either a potential error in the provided molecular formula or that the compound is a novel or highly specialized agent not yet widely documented.

To proceed with the development of a comprehensive comparison guide, the precise chemical name, structure, and biological target of the probe are essential. Once this information is available, a thorough analysis can be conducted, including:

  • Identification of Functionally Related Probes: Identifying alternative chemical tools that target the same biological pathway or protein.

  • Data Compilation and Comparison: Gathering quantitative data on the potency, selectivity, and cellular activity of this compound and its counterparts.

  • Experimental Protocol Review: Outlining the methodologies used to generate the comparative data.

  • Visualization of Pathways and Workflows: Creating diagrams to illustrate the mechanism of action and experimental designs.

Without the foundational identity of this compound, a meaningful and objective comparison with other chemical probes cannot be constructed. Further clarification on the specific chemical entity is required to fulfill the request for a detailed comparison guide.

A Head-to-Head Comparison of Quizartinib (C29H32N6O4S) and its Analogs in FLT3-Mutated Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of quizartinib (formerly AC220), a potent second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor, and its key analogs and clinical comparators. Quizartinib is indicated for the treatment of adult patients with newly diagnosed acute myeloid leukemia (AML) that is FLT3 internal tandem duplication (ITD)-positive.[1] This document summarizes preclinical and clinical data, offering a comparative perspective on efficacy, selectivity, and mechanism of action to inform ongoing research and drug development efforts.

Overview of Compared FLT3 Inhibitors

This comparison focuses on quizartinib, its active metabolite AC886, and other clinically relevant FLT3 inhibitors, midostaurin and gilteritinib. These compounds represent different generations and classes of FLT3 inhibitors, providing a broad context for evaluating the therapeutic profile of quizartinib.

  • Quizartinib (C29H32N6O4S) : A highly potent and selective second-generation, type II FLT3 inhibitor that targets the inactive conformation of the FLT3 kinase.[2]

  • AC886 : The primary and pharmacologically active metabolite of quizartinib, also a potent and selective FLT3 inhibitor.[3][4]

  • Midostaurin : A first-generation, multi-kinase inhibitor (type I) that targets both FLT3-ITD and tyrosine kinase domain (TKD) mutations.[1][5]

  • Gilteritinib : A second-generation, type I FLT3 inhibitor that also inhibits AXL kinase and is effective against both FLT3-ITD and TKD mutations.[5][6]

Quantitative Data Comparison

The following tables summarize key preclinical and clinical data for a head-to-head comparison of quizartinib and its analogs.

Table 1: Preclinical Activity of Quizartinib and its Analogs
CompoundTargetAssay TypeIC50 / KdCell LineSource
Quizartinib FLT3Kinase BindingKd = 1.6 nM-[7]
FLT3-ITDCell ProliferationIC50 = 0.56 nMMV4-11[7]
FLT3 PhosphorylationWestern BlotIC50 = 0.50 nMMV4-11[8]
AC886 FLT3Kinase BindingKd = 1.1 nM-[8]
FLT3 PhosphorylationWestern BlotIC50 = 0.18 nMMV4-11[8]
Midostaurin FLT3-ITD---[4]
Gilteritinib FLT3-ITD---[4]

IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant.

Table 2: Clinical Efficacy in Relapsed/Refractory FLT3-ITD AML
StudyTreatment ArmnMedian Overall Survival (OS)Composite Complete Remission (CRc) RateSource
QuANTUM-R Quizartinib2476.2 months48%[1]
Salvage Chemotherapy1244.7 months27%[1]
ADMIRAL Gilteritinib2479.3 months54%[9]
Salvage Chemotherapy1245.6 months22%[9]

Note: Direct head-to-head clinical trials are limited. This data is from separate phase III trials against salvage chemotherapy.

Table 3: Matching-Adjusted Indirect Comparison (MAIC) of Quizartinib vs. Midostaurin in Newly Diagnosed FLT3-ITD AML
OutcomeHazard Ratio (HR) [95% CI]SignificanceSource
Overall Survival (OS) 0.82 [0.48–1.39]Not Statistically Significant[10]
Complete Remission (CR) 0.92 [0.42–1.97]Not Statistically Significant[10]
Cumulative Incidence of Relapse (CIR) 0.42 [0.20–0.91]Statistically Significant[10]

This MAIC used placebo as a common comparator from the QuANTUM-First and RATIFY trials.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is designed to measure the binding and displacement of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to the FLT3 kinase.

  • Reagent Preparation : A 3X solution of the test compound (quizartinib or analog), a 3X solution of the FLT3 kinase/europium-labeled anti-tag antibody mixture, and a 3X solution of the Alexa Fluor™ 647-labeled tracer are prepared in a kinase buffer.

  • Assay Procedure :

    • 5 µL of the test compound is added to the wells of a 384-well plate.

    • 5 µL of the kinase/antibody mixture is added.

    • 5 µL of the tracer is added to initiate the reaction.

  • Incubation and Measurement : The plate is incubated for 1 hour at room temperature. The Fluorescence Resonance Energy Transfer (FRET) signal is then read on a microplate reader.

  • Data Analysis : The displacement of the tracer by the inhibitor results in a loss of FRET. IC50 values are calculated from the dose-response curves.

Cell Viability Assay (MTT/CCK-8)

This assay determines the effect of the inhibitors on the proliferation and viability of AML cells.

  • Cell Seeding : AML cell lines (e.g., MV4-11, MOLM-14) are seeded in 96-well plates at a density of 8,000-10,000 cells per well.[11][12]

  • Compound Treatment : Cells are incubated with various concentrations of the test compounds (quizartinib or analogs) for 72-96 hours.[11][12]

  • Reagent Addition :

    • For MTT assay : 10 µL of MTT reagent is added to each well, and the plate is incubated for 4-6 hours to allow for the formation of formazan crystals. The crystals are then dissolved in 150 µL of an isopropanol-HCl solution.[12]

    • For CCK-8 assay : 10 µL of CCK-8 solution is added to each well, and the plate is incubated for 2 hours.[11]

  • Measurement : The optical density (absorbance) is measured using a microplate reader at 560 nm for the MTT assay and 450 nm for the CCK-8 assay.[11][12]

  • Data Analysis : Cell viability is expressed as a percentage relative to untreated control cells.

Western Blot for FLT3 Phosphorylation

This technique is used to assess the inhibitory effect of the compounds on FLT3 autophosphorylation and downstream signaling proteins.

  • Cell Treatment and Lysis : AML cells are treated with the inhibitors for a specified time (e.g., 2 hours). The cells are then lysed to extract total protein.

  • Protein Quantification : The protein concentration in the lysates is determined using a standard protein assay.

  • SDS-PAGE and Transfer : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific for phosphorylated FLT3 (p-FLT3), total FLT3, and downstream signaling proteins (e.g., p-STAT5, p-ERK). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the level of protein phosphorylation.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the FLT3 signaling pathway and a typical experimental workflow for inhibitor testing.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS activates PI3K PI3K FLT3->PI3K activates STAT5 STAT5 FLT3->STAT5 activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT5->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Quizartinib Quizartinib (Type II Inhibitor) Quizartinib->FLT3 inhibits Apoptosis Apoptosis Quizartinib->Apoptosis induces FLT3_ITD FLT3-ITD (Constitutive Activation) FLT3_ITD->FLT3 mutation

Caption: FLT3 signaling pathway and the inhibitory action of Quizartinib.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_clinical Clinical Trials Kinase_Assay Kinase Inhibition Assay (IC50/Kd determination) Cell_Culture AML Cell Culture (e.g., MV4-11) Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Culture->Viability_Assay Western_Blot Western Blot (Phosphorylation Status) Cell_Culture->Western_Blot Xenograft AML Xenograft Model Viability_Assay->Xenograft Western_Blot->Xenograft Treatment Compound Administration Xenograft->Treatment Efficacy Tumor Growth Inhibition Treatment->Efficacy Phase_I Phase I (Safety & Dosing) Efficacy->Phase_I Phase_II_III Phase II/III (Efficacy vs. Standard of Care) Phase_I->Phase_II_III Endpoints Primary Endpoints (OS, CRc) Phase_II_III->Endpoints start Compound Synthesis (Quizartinib & Analogs) start->Kinase_Assay start->Cell_Culture

Caption: A typical preclinical to clinical experimental workflow for FLT3 inhibitors.

References

Confirming the Mechanism of Action of Novel TAK1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Transforming growth factor-β-activated kinase 1 (TAK1), a key signaling node in inflammatory and fibrotic pathways, has emerged as a promising therapeutic target for a range of diseases, including rheumatoid arthritis, fibrosis, and certain cancers.[1][2] The development of small molecule inhibitors against TAK1 is an active area of research. Confirmation of the mechanism of action of these inhibitors is crucial for their preclinical and clinical advancement. This guide provides a comparative overview of the experimental data and methodologies used to validate the mechanism of action of three representative TAK1 inhibitors: HS-276, Takinib, and 5Z-7-oxozeaenol.

While information on the specific compound C25H19ClN4O4S is not publicly available, the principles and experimental approaches detailed in this guide are broadly applicable to the characterization of any novel TAK1 inhibitor.

Comparative Efficacy and Selectivity of TAK1 Inhibitors

The initial characterization of a novel inhibitor involves determining its potency and selectivity. This is typically achieved through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) and the binding affinity (Ki) are key quantitative metrics for comparison.

InhibitorTarget KinaseIC50 (nM)Ki (nM)Inhibition TypeKey References
HS-276 TAK1 8.252.5ATP-competitive[1][3]
CLK229-[3]
GCK33-[3]
IRAK1264-[3]
IRAK4Minimal Inhibition-[4]
Takinib TAK1 ~10-Non-competitive (with ATP)[5][6]
5Z-7-oxozeaenol TAK1 Potent (specific values vary)-Irreversible, Covalent[7][8]
Cellular Activity: Inhibition of Downstream Signaling and Inflammatory Responses

Effective TAK1 inhibition should translate to the blockade of downstream signaling pathways and cellular responses. Key pathways regulated by TAK1 include NF-κB and mitogen-activated protein kinases (MAPKs) such as p38 and JNK.[9][10] The inhibition of these pathways ultimately leads to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[11]

InhibitorCell LineStimulationDownstream EffectQuantitative DataKey References
HS-276 THP-1 MacrophagesLPS/IFNγInhibition of TNF-α expression11-fold reduction[4]
Human FibroblastsTGF-β1Reduction of COL1A2, ACTA2 expressionSignificant reduction[1]
Takinib THP-1 MacrophagesLPS/IFNγDose-dependent reduction of TNF, IL-6, IL-1β, IL-8-[11][12]
RA Synovial FibroblastsTNF-αInduction of apoptosis-[5]
5Z-7-oxozeaenol HeLa, C-33-A cellsDoxorubicinBlockade of NF-κB, JNK, and p38 activationSignificant inhibition[9]
Neuroblastoma cellsDoxorubicin/VP-16Inhibition of NF-κB activation, promotion of apoptosisSignificant enhancement of cytotoxicity[13]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation of a compound's mechanism of action. Below are representative protocols for key assays.

In Vitro Kinase Assay (ADP-Glo™ Format)

This assay quantifies the enzymatic activity of TAK1 by measuring the amount of ADP produced from ATP during the phosphorylation of a substrate.

Materials:

  • Recombinant TAK1/TAB1 enzyme complex (Promega, BPS Bioscience)[14][15]

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)[14]

  • Test inhibitor (e.g., HS-276)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a 384-well plate, add 1 µL of the inhibitor dilution or DMSO (vehicle control).

  • Add 2 µL of a solution containing the TAK1/TAB1 enzyme.

  • Add 2 µL of a solution containing the MBP substrate and ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as luminescence.

  • Incubate at room temperature for 30 minutes.

  • Read the luminescence using a plate reader.

  • Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for Phosphorylated Signaling Proteins

This technique is used to measure the levels of activated (phosphorylated) proteins in the signaling pathways downstream of TAK1.

Materials:

  • Cell line of interest (e.g., THP-1 macrophages, HeLa cells)

  • Cell culture medium and supplements

  • Stimulant (e.g., TNF-α, LPS, Doxorubicin)

  • Test inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-TAK1, anti-phospho-p38, anti-phospho-JNK, anti-phospho-p65, anti-IκBα)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Pre-treat the cells with the test inhibitor or vehicle for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with the appropriate agonist for a defined period (e.g., 15-30 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and add the ECL substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

Cytokine Secretion Assay (ELISA)

This assay measures the concentration of pro-inflammatory cytokines released by cells into the culture medium.

Materials:

  • Cell line of interest

  • Stimulant (e.g., LPS)

  • Test inhibitor

  • ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

  • Microplate reader

Procedure:

  • Plate cells in a multi-well plate.

  • Pre-treat the cells with various concentrations of the test inhibitor or vehicle.

  • Stimulate the cells with the agonist and incubate for a longer period (e.g., 6-24 hours) to allow for cytokine production and secretion.

  • Collect the cell culture supernatant.

  • Perform the ELISA according to the manufacturer's instructions. This typically involves capturing the cytokine on an antibody-coated plate, detecting it with a second, enzyme-linked antibody, and then adding a substrate to produce a measurable color change.

  • Read the absorbance using a microplate reader.

  • Calculate the cytokine concentration based on a standard curve and determine the IC50 for the inhibition of cytokine secretion.

Visualizing Pathways and Workflows

Graphical representations are invaluable for understanding complex biological pathways and experimental designs.

TAK1_Signaling_Pathway cluster_receptor Cell Surface Receptors cluster_adaptors Adaptor Proteins cluster_tak1_complex TAK1 Complex cluster_downstream Downstream Pathways cluster_transcription Transcription Factors cluster_output Cellular Response TNFR TNFR TRAF2_6 TRAF2/6 TNFR->TRAF2_6 IL1R IL-1R IL1R->TRAF2_6 TLR TLR TLR->TRAF2_6 TAK1 TAK1 TRAF2_6->TAK1 IKK IKK Complex TAK1->IKK MAPKKs MKKs (p38, JNK) TAK1->MAPKKs TAB1_2 TAB1/2 TAB1_2->TAK1 NFkB NF-κB IKK->NFkB AP1 AP-1 MAPKKs->AP1 Cytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines AP1->Cytokines

Caption: The TAK1 signaling pathway, a central hub for inflammatory responses.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis Kinase_Assay Biochemical Kinase Assay (Determine IC50/Ki) Confirmation Confirm Mechanism of Action Kinase_Assay->Confirmation Cell_Culture Select & Culture Relevant Cell Line Treatment Pre-treat with Inhibitor Cell_Culture->Treatment Stimulation Stimulate with Agonist (e.g., TNF-α, LPS) Treatment->Stimulation Western_Blot Western Blot for Phospho-Proteins (p-p38, p-p65) Stimulation->Western_Blot ELISA ELISA for Cytokine Secretion (TNF-α, IL-6) Stimulation->ELISA Western_Blot->Confirmation ELISA->Confirmation

Caption: A generalized workflow for confirming the mechanism of action of a TAK1 inhibitor.

References

Benchmarking C25H19ClN4O4S performance against existing methods

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the chemical compound with the molecular formula C25H19ClN4O4S has yielded no specific, publicly available information. Without a common name, mechanism of action, or biological target, a comparative performance analysis against existing methods cannot be conducted.

Initial investigations into scientific databases and chemical repositories have failed to identify this compound as a known drug, experimental compound, or research chemical with documented properties. This lack of foundational information makes it impossible to fulfill the request for a comparative guide, as there is no basis for identifying relevant alternatives or performance benchmarks.

The core requirements of the requested "Publish Comparison Guides," including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways, are all contingent upon the existence of performance data and a known biological context for the compound . As no such data for this compound could be located in the public domain, these requirements cannot be met.

For a comparative analysis to be performed, further details are essential, such as:

  • Common Name or Code: Any designated name or internal code used to identify the compound.

  • Therapeutic Area or Application: The intended use of the compound (e.g., oncology, virology, etc.).

  • Biological Target: The specific protein, enzyme, or pathway that the compound is designed to interact with.

  • Any existing research or patents: Internal or published data that describes the compound's synthesis, activity, or performance.

Without this critical information, a meaningful and objective comparison to existing methods remains unachievable. We recommend that researchers, scientists, and drug development professionals seeking such a comparison first ensure that the compound of interest is sufficiently characterized and that relevant performance data is available.

Safety Operating Guide

Proper Disposal of C25H19ClN4O4S (Darunavir) in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The following document provides a comprehensive, step-by-step guide for the proper disposal of C25H19ClN4O4S, chemically known as Darunavir, an antiretroviral protease inhibitor. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance within a laboratory environment.

Waste Classification and Handling

While Darunavir is not specifically listed as a P- or U-series hazardous waste by the U.S. Environmental Protection Agency (EPA), it is prudent to manage it as a potent pharmaceutical compound.[1][2] Unused or expired pharmaceuticals should be disposed of as hazardous chemical waste.[1][3] It is the responsibility of the waste generator to determine if the waste exhibits any characteristics of hazardous waste (ignitability, corrosivity, reactivity, or toxicity).[4][5] However, as a best practice, all Darunavir waste should be segregated and disposed of through a licensed hazardous waste contractor.

Standard Operating Procedure for Disposal of Darunavir and Associated Waste

1. Disposal of Unused or Expired Darunavir (Pure Compound or Formulations):

  • Segregation: Do not mix Darunavir waste with non-hazardous or other types of chemical waste.

  • Containerization: Place the original container with the unused or expired Darunavir into a larger, sealable, and clearly labeled hazardous waste container. The container should be compatible with the chemical and meet Department of Transportation (DOT) requirements for transport.

  • Labeling: The outer container must be labeled with "Hazardous Waste," the full chemical name "Darunavir," the chemical formula this compound, and the approximate quantity.

  • Storage: Store the sealed container in a designated, secure hazardous waste accumulation area, away from incompatible materials.[6]

  • Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal vendor. The preferred method of disposal is incineration at a permitted hazardous waste facility.[1][3]

2. Disposal of Contaminated Labware and Personal Protective Equipment (PPE):

  • Segregation: All items grossly contaminated with Darunavir, such as pipette tips, centrifuge tubes, flasks, gloves, and disposable lab coats, must be treated as hazardous waste.

  • Collection: Place these items into a designated, puncture-resistant, and clearly labeled hazardous waste container lined with a heavy-duty plastic bag.[7]

  • Labeling: Label the container as "Hazardous Waste - Darunavir Contaminated Debris."

  • Disposal: Once the container is full, seal it and arrange for disposal through your institution's EHS-approved waste stream, which will typically lead to incineration.

Spill Cleanup and Decontamination Protocol

Immediate and proper cleanup of a Darunavir spill is crucial to prevent exposure and environmental contamination.

1. Spill Response for Solid (Powder) Darunavir:

  • Alert Personnel: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don PPE: Wear the appropriate PPE as detailed in Table 1.

  • Containment: Gently cover the spill with a damp paper towel or absorbent pad to avoid generating dust.[7][8]

  • Cleanup: Carefully collect the dampened material and any contaminated debris using a scoop or forceps. Place all collected waste into a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly. First, wash the area with a detergent solution, followed by a rinse with water. For final decontamination, wipe the area with a 10% bleach solution, followed by a wipe with 1% sodium thiosulfate to neutralize the bleach, and a final rinse with water.[7]

  • Disposal: Dispose of all cleaning materials and used PPE as Darunavir-contaminated hazardous waste.

2. Spill Response for Liquid Solutions Containing Darunavir:

  • Alert and Restrict Area: Notify personnel and secure the area.

  • Don PPE: Wear appropriate PPE (see Table 1).

  • Containment: Surround the spill with absorbent materials from a spill kit to prevent it from spreading.

  • Absorption: Cover the spill with absorbent pads or granules.

  • Cleanup: Collect all absorbed material and place it in a sealed, labeled hazardous waste container.

  • Decontamination: Follow the same decontamination procedure as for solid spills (detergent wash, water rinse, bleach solution, neutralizer, and final water rinse).

  • Disposal: Dispose of all contaminated materials as hazardous waste.

Data Presentation

Table 1: Personal Protective Equipment (PPE) for Handling Darunavir Waste

PPE ItemSpecification
GlovesTwo pairs of chemotherapy-rated nitrile gloves
Eye ProtectionChemical splash goggles or a face shield
Lab CoatDisposable, solid-front gown with tight-fitting cuffs
Respiratory ProtectionN95 respirator for handling powders or if aerosols may be generated
Foot ProtectionClosed-toe shoes and disposable shoe covers

Table 2: Contents of a Darunavir Spill Kit

ItemQuantity
Chemotherapy-rated nitrile gloves (pairs)2
Disposable gown1
Shoe covers (pairs)1
N95 respirator1
Chemical splash goggles1
Absorbent pads or pillowsSufficient to contain a 1-liter spill
Scoop and scraper1 set
Labeled hazardous waste bags2
Warning sign to restrict area1
Cleaning supplies (detergent, paper towels)As needed

Experimental Protocols

The decontamination protocol cited is a standard laboratory procedure for potent compounds. The effectiveness of a 10% bleach solution (approximately 5000-6000 ppm sodium hypochlorite) followed by a neutralizing agent like sodium thiosulfate is a well-established method for surface decontamination of many organic and biological contaminants.[7][9]

Mandatory Visualization

DarunavirDisposalWorkflow cluster_start Waste Generation cluster_type Waste Identification cluster_streams Segregation & Collection cluster_disposal Final Disposal start This compound (Darunavir) Waste Generated waste_type Identify Waste Type start->waste_type unused_product Unused/Expired Darunavir waste_type->unused_product  Pure Compound or Formulation contaminated_solids Contaminated Labware, PPE, & Debris waste_type->contaminated_solids Contaminated Solids spill_cleanup Spill Cleanup Materials waste_type->spill_cleanup Spill Residue & Materials collect_waste Collect in Labeled, Sealed Hazardous Waste Container unused_product->collect_waste contaminated_solids->collect_waste spill_cleanup->collect_waste store_waste Store in Designated Secure Area collect_waste->store_waste vendor_pickup Arrange Pickup by Licensed Waste Vendor store_waste->vendor_pickup incineration Incineration at Permitted Facility vendor_pickup->incineration

Caption: Disposal workflow for Darunavir waste in a laboratory setting.

For any questions or in case of a large, unmanageable spill, always contact your institution's Environmental Health and Safety (EHS) department for guidance and assistance.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.